molecular formula C13H20N2 B112983 N-benzyl-N-methylpiperidin-4-amine CAS No. 76167-62-9

N-benzyl-N-methylpiperidin-4-amine

Cat. No.: B112983
CAS No.: 76167-62-9
M. Wt: 204.31 g/mol
InChI Key: JQSWRIGANADNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methylpiperidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a piperidine core, is commonly found in compounds targeting a range of biological pathways. Recent research highlights its value in creating new antifungals. As a 4-aminopiperidine derivative, it serves as a key precursor for compounds that inhibit ergosterol biosynthesis in pathogenic fungi . These inhibitors target enzymes such as sterol C14-reductase and sterol C8-isomerase, mimicking cationic high-energy intermediates in the sterol pathway, and have shown promising in vitro activity against Candida and Aspergillus species . Furthermore, the 1-benzylpiperidine motif is a recognized pharmacophore in neuroscience research. It is a fundamental building block for ligands designed to target acetylcholinesterase (AChE) and the serotonin transporter (SERT) . This dual-target potential makes derivatives of this compound compelling candidates for investigating multi-target therapies for complex conditions like Alzheimer's disease, where addressing both cognitive decline and co-morbid depression is a key objective . The compound's utility extends to the synthesis of various N-substituted 4-aminopiperidines, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWRIGANADNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997511
Record name N-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76167-62-9
Record name N-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzyl-N-methylpiperidin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and properties of N-benzyl-N-methylpiperidin-4-amine, a tertiary amine belonging to the N-benzylpiperidine class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the N-benzylpiperidine motif in a wide range of biologically active molecules, including approved drugs and clinical candidates.[1][2] Derivatives of N-benzylpiperidine are being actively investigated for their therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease, often targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4][5][6]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 76167-62-9PubChem[7]
Molecular Formula C₁₃H₂₀N₂PubChem[7]
Molecular Weight 204.31 g/mol PubChem[7]
Canonical SMILES CN(CC1=CC=CC=C1)C2CCNCC2PubChem[7]
InChIKey JQSWRIGANADNJD-UHFFFAOYSA-NPubChem[7]
Topological Polar Surface Area 15.3 ŲPubChem[7]
Computed XLogP3 1.9PubChem[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two logical and efficient pathways are presented here:

  • Reductive Amination of N-benzyl-4-piperidone: This approach involves the reaction of the precursor ketone, N-benzyl-4-piperidone, with methylamine in the presence of a reducing agent to form the target tertiary amine.

  • Eschweiler-Clarke Methylation of 1-benzyl-4-aminopiperidine: This classic method allows for the exhaustive methylation of a primary or secondary amine using formaldehyde and formic acid to yield the corresponding tertiary amine.[8][9][10]

The following sections provide detailed experimental protocols for these synthetic pathways.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination.

Step 1: Synthesis of the Precursor N-benzyl-4-piperidone

N-benzyl-4-piperidone is a key intermediate that can be synthesized via a one-pot method involving a Michael addition and a Dieckmann condensation.[11][12][13]

  • Materials: Benzylamine, methyl acrylate, sodium methoxide, toluene, hydrochloric acid.

  • Procedure:

    • To a solution of benzylamine in an alcoholic solvent, slowly add methyl acrylate. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[11][12]

    • Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.[11]

    • After the reaction, remove the excess acrylate and solvent by distillation.[11]

    • Add a condensation solvent such as toluene and an organic base like sodium methoxide. Heat the mixture to 50-85°C for 9-16 hours.[11]

    • Cool the reaction mixture and neutralize with acid.

    • Following a workup involving extraction and distillation, N-benzyl-4-piperidone is obtained.

Step 2: Reductive Amination to form this compound

  • Materials: N-benzyl-4-piperidone, methylamine (solution in THF or as hydrochloride salt), sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve N-benzyl-4-piperidone (1 equivalent) in dichloromethane.

    • Add a solution of methylamine (1.5-2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol 2: Synthesis via Eschweiler-Clarke Methylation

This protocol is based on the established Eschweiler-Clarke reaction for the N-methylation of amines.[8][9][10]

Step 1: Preparation of the Precursor 1-benzyl-4-aminopiperidine

This precursor can be synthesized by reductive amination of N-benzyl-4-piperidone with ammonia or an ammonia source.

Step 2: Eschweiler-Clarke Methylation

  • Materials: 1-benzyl-4-aminopiperidine, formaldehyde (37% aqueous solution), formic acid (88-98%).

  • Procedure:

    • To a flask containing 1-benzyl-4-aminopiperidine (1 equivalent), add an excess of formaldehyde (approximately 2.5-3 equivalents).

    • Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the mixture while cooling in an ice bath to control the initial exothermic reaction.

    • Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to afford the crude this compound.

    • Purify the product by column chromatography if necessary.

Predicted Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Characteristics
¹H NMR Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).Benzylic protons (-CH₂-Ph): Singlet around 3.5 ppm (2H).Piperidine protons: Multiplets in the range of 1.5-3.0 ppm.N-methyl protons (-N-CH₃): Singlet around 2.2-2.6 ppm (3H).[14]
¹³C NMR Aromatic carbons: Signals in the range of 127-140 ppm.Benzylic carbon (-CH₂-Ph): Signal around 60-65 ppm.Piperidine carbons: Signals in the range of 30-60 ppm.N-methyl carbon (-N-CH₃): Signal around 40-45 ppm.[15][16]
Mass Spec. Molecular Ion (M⁺): Expected at m/z = 204. A prominent fragment would be the tropylium ion at m/z = 91 due to the loss of the piperidine moiety. Alpha-cleavage adjacent to the piperidine nitrogen is also expected.[17][18]
IR Spec. C-H stretching (aromatic): Peaks above 3000 cm⁻¹.C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.C-N stretching: In the 1000-1250 cm⁻¹ region.[17] No N-H stretching bands around 3300-3500 cm⁻¹ are expected for this tertiary amine.[14]

Biological and Pharmacological Context

The N-benzylpiperidine scaffold is a key pharmacophore in many compounds targeting the central nervous system.[1] Research into derivatives of this class has shown a range of biological activities, making this compound a compound of interest for further investigation.

  • Potential Targets: Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.[19] Specifically, N-benzylpiperidine analogs have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[3][5][6] Other studies have explored their potential as HDAC inhibitors, also for Alzheimer's therapy.[4]

  • Drug Development: The structural flexibility of the N-benzylpiperidine motif allows for modifications to fine-tune the efficacy and physicochemical properties of drug candidates.[1] The tertiary amine in this compound is a key feature that can influence its basicity, solubility, and ability to interact with biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to obtain this compound.

Synthesis_Workflow Benzylamine Benzylamine Piperidone N-Benzyl-4-piperidone Benzylamine->Piperidone Michael Addition & Dieckmann Condensation MethylAcrylate Methyl Acrylate MethylAcrylate->Piperidone Aminopiperidine 1-Benzyl-4-aminopiperidine FinalProduct This compound Aminopiperidine->FinalProduct Eschweiler-Clarke Methylation (HCHO, HCOOH) Piperidone->FinalProduct Reductive Amination (Methylamine, NaBH(OAc)₃)

Caption: Synthetic pathways for this compound.

Potential Biological Interactions

The N-benzylpiperidine scaffold is a versatile platform for designing multi-target-directed ligands, particularly for complex diseases like Alzheimer's. The following diagram illustrates a conceptual relationship between this class of compounds and relevant biological targets.

Biological_Significance Compound N-Benzylpiperidine Derivatives (e.g., this compound) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) Compound->BuChE Inhibition HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition OtherTargets Other CNS Targets (Receptors, Ion Channels) Compound->OtherTargets Modulation CholinergicDeficit Cholinergic Deficit AChE->CholinergicDeficit Leads to AmyloidPlaques Amyloid-β Aggregation AChE->AmyloidPlaques Promotes Outcome Potential Therapeutic Effect (e.g., Alzheimer's Disease Treatment) AChE->Outcome BuChE->CholinergicDeficit Contributes to BuChE->Outcome HDAC->Outcome OtherTargets->Outcome Neuroinflammation Neuroinflammation

Caption: Conceptual signaling pathways for N-benzylpiperidine derivatives.

References

"N-benzyl-N-methylpiperidin-4-amine chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzyl-N-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a tertiary amine featuring a piperidine ring substituted at the 4-position with a benzylmethylamino group. The piperidine nitrogen is unsubstituted.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: this compound.[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1]

PropertyValue
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Canonical SMILES CN(CC1=CC=CC=C1)C2CCNCC2
InChI InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
InChIKey JQSWRIGANADNJD-UHFFFAOYSA-N
CAS Number 76167-62-9

Experimental Protocol: Plausible Synthesis Route

The following is a proposed two-step experimental protocol for the synthesis of this compound, based on established chemical transformations for analogous compounds.[2][3] This protocol starts with the reductive amination of 1-benzyl-4-piperidone, followed by N-methylation.

Step 1: Synthesis of N-benzylpiperidin-4-amine via Reductive Amination

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and basify with a concentrated sodium hydroxide solution to a pH > 12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylpiperidin-4-amine.

Step 2: N-methylation to yield this compound

  • Reaction Setup: Dissolve the N-benzylpiperidin-4-amine (1 equivalent) from the previous step in formic acid (excess) and add aqueous formaldehyde (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography to afford the final product, this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

G start 1-Benzyl-4-piperidone intermediate N-benzylpiperidin-4-amine start->intermediate Reductive Amination reagents1 Ammonium Acetate, Sodium Cyanoborohydride, Methanol reagents1->intermediate product This compound intermediate->product Eschweiler-Clarke Methylation reagents2 Formaldehyde, Formic Acid reagents2->product

Caption: Synthetic pathway for this compound.

References

"CAS number 76167-62-9 properties and hazards"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzyl-N-methylpiperidin-4-amine (CAS Number: 76167-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 76167-62-9, is a heterocyclic amine that serves as a valuable intermediate in synthetic organic chemistry. Its structural motif, the N-benzylpiperidine core, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and a detailed experimental application of this compound in the synthesis of novel therapeutic agents. Particular focus is given to its role as a precursor in the development of inhibitors for Leishmania N-Myristoyltransferase, a critical enzyme for the parasite's viability.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 76167-62-9[1]
Molecular Formula C₁₃H₂₀N₂[1]
Molecular Weight 204.31 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 118-120 °C at 0.1 Torr
Density 1.01±0.1 g/cm³ (Predicted)
pKa 10.11±0.10 (Predicted)
Storage Temperature 2-8°C

Hazard Identification and Safety Precautions

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P264 Wash skin thoroughly after handling
P271 Use only outdoors or in a well-ventilated area
P280 Wear protective gloves/protective clothing/eye protection/face protection
P302+P352 IF ON SKIN: Wash with plenty of soap and water
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312 Call a POISON CENTER or doctor/physician if you feel unwell
P332+P313 If skin irritation occurs: Get medical advice/attention
P337+P313 If eye irritation persists: Get medical advice/attention
P362 Take off contaminated clothing and wash before reuse
P403+P233 Store in a well-ventilated place. Keep container tightly closed
P405 Store locked up
P501 Dispose of contents/container to an approved waste disposal plant

Role in the Synthesis of Leishmania N-Myristoyltransferase Inhibitors

This compound has been utilized as a key building block in the synthesis of novel thienopyrimidine inhibitors targeting Leishmania N-Myristoyltransferase (NMT).[2][3] NMT is a crucial enzyme in Leishmania parasites, responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function. Inhibition of Leishmania NMT leads to the disruption of these essential cellular processes, making it a promising target for the development of new anti-leishmanial drugs.[2][3]

Experimental Protocol: Synthesis of a Quinazoline Intermediate

The following protocol details the use of this compound in the synthesis of a quinazoline derivative, which serves as an intermediate in the creation of potent NMT inhibitors.[2][3]

Reaction Scheme:

G reagent1 2-Chloro-4-(ethyl(methyl)amino)-N- (1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide product Quinazoline Intermediate reagent1->product 1.0 equivalent reagent2 This compound (10 equivalents) reagent2->product conditions n-Butanol 120 °C, overnight conditions->product

Caption: Synthetic scheme for the preparation of a quinazoline intermediate.

Materials:

  • 2-Chloro-4-(ethyl(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide

  • This compound (CAS 76167-62-9)

  • n-Butanol (n-BuOH)

Procedure:

  • Combine 2-Chloro-4-(ethyl(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline-6-sulfonamide (1.0 equivalent) and this compound (10 equivalents) in n-butanol.

  • Stir the reaction mixture at 120 °C overnight.

  • After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • Purify the crude residue by flash column chromatography to yield the desired quinazoline product.[2][3]

Subsequent Deprotection and Derivatization

The N-benzyl group serves as a protecting group for the piperidine nitrogen. This allows for the selective reaction at the secondary amine of the quinazoline core. Following the initial synthesis, the N-benzyl group can be removed through a debenzylation step, typically using a reagent like 1-chloroethyl chloroformate followed by methanol. The resulting secondary amine on the piperidine ring can then be further derivatized to produce a library of compounds for structure-activity relationship (SAR) studies.[3]

G start Quinazoline Intermediate (N-benzylated) step1 Debenzylation (e.g., 1-chloroethyl chloroformate, then Methanol) start->step1 intermediate Deprotected Intermediate (Secondary Amine) step1->intermediate step2 Reductive Amination intermediate->step2 final_product Final NMT Inhibitors step2->final_product

Caption: General workflow for the deprotection and derivatization of the quinazoline intermediate.

Biological Context: The N-Myristoyltransferase Signaling Pathway

The ultimate goal of synthesizing inhibitors using this compound is to disrupt the function of Leishmania NMT. The diagram below illustrates the critical role of NMT in the parasite.

G cluster_cytoplasm Leishmania Cytoplasm Myristoyl_CoA Myristoyl-CoA NMT Leishmania N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristate Transfer Unmodified_Protein N-terminal Glycine Substrate Protein Unmodified_Protein->NMT Membrane_Localization Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Localization Inhibitor Thienopyrimidine Inhibitor Inhibitor->NMT Inhibition

Caption: The role of N-Myristoyltransferase (NMT) in Leishmania and its inhibition.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. While its own biological activity is not extensively documented, its utility as a scaffold for creating potent enzyme inhibitors is evident from the scientific literature. The detailed physicochemical properties and hazard information provided in this guide are essential for its safe handling and use. The experimental protocol and biological context surrounding its application in the synthesis of Leishmania NMT inhibitors highlight its importance for researchers working on novel therapeutics for neglected tropical diseases. Further research into the pharmacological profile of this compound and its derivatives may unveil additional therapeutic applications.

References

An In-depth Technical Guide on N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the chemical properties of N-benzyl-N-methylpiperidin-4-amine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂PubChem[1]
Molecular Weight204.31 g/mol PubChem[1]

Chemical Identity and Structure

The structural and identifying information for this compound is crucial for its unambiguous identification and representation in chemical databases and literature.

Chemical Identity of this compound Compound This compound Formula Molecular Formula C₁₃H₂₀N₂ Compound->Formula has Weight Molecular Weight 204.31 g/mol Compound->Weight has

Chemical properties of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-benzyl-N-methylpiperidin-4-amine, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules and outlines detailed experimental protocols for its thorough characterization.

Core Compound Properties

This compound is a substituted piperidine derivative. Its structure, featuring a benzyl group, a methyl group, and a piperidine ring with a secondary amine, dictates its chemical behavior.

PropertyValueSource
Molecular Formula C13H20N2PubChem[1]
Molecular Weight 204.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 76167-62-9PubChem[1]
Computed XLogP3 1.9PubChem[1]

Solubility Profile

Expected Solubility:

  • Aqueous Systems: Limited intrinsic solubility is expected in neutral aqueous solutions due to the significant hydrophobic character contributed by the benzyl and piperidine groups.[2] The basic nature of the amine groups suggests that solubility will be pH-dependent, increasing in acidic conditions due to the formation of protonated, more soluble salt forms.

  • Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol. This is supported by solubility data for the related compound, N-Benzyl-4-piperidone, which is soluble in DMF, DMSO, and ethanol at 30 mg/mL.[3]

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The benzyl group provides a useful chromophore for this purpose.[4]

Below is a workflow diagram for this experimental protocol.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify compound concentration in supernatant (e.g., HPLC-UV) C->D E Determine solubility value D->E

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. Amines, in general, are susceptible to both thermal and oxidative degradation.

Potential Degradation Pathways:

  • Oxidative Degradation: In the presence of oxygen, metal ions, or other oxidizing agents, amines can undergo oxidation.[5] The reaction mechanism is complex but can lead to the formation of various degradation products, including aldehydes, ketones, and smaller amine fragments.[5] The benzylic position may also be susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, the chemical bonds within the molecule can break, leading to thermal degradation. For piperazine derivatives, thermal degradation can involve ring-opening or reactions with other molecules in the system.[6]

Experimental Protocol for Stability Assessment

A common approach to assess the stability of a compound is to subject it to stress conditions (e.g., heat, light, different pH values, oxidizing agents) and monitor its degradation over time.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents and buffer systems.

  • Stress Conditions:

    • Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber).

    • pH Stress: Adjust the pH of aqueous solutions to acidic and basic conditions (e.g., pH 2, pH 10).

    • Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide) to the solution.

  • Time-Point Sampling: At specified time intervals, withdraw aliquots from each stressed sample.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Quantify the remaining parent compound and identify and quantify any major degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7]

The following diagram illustrates the workflow for a forced degradation study.

G cluster_1 Forced Degradation Study Workflow cluster_conditions Stress Conditions start Prepare solutions of This compound thermal Thermal (Elevated Temp) start->thermal photo Photolytic (Light Exposure) start->photo ph_stress pH (Acid/Base) start->ph_stress oxidative Oxidative (e.g., H2O2) start->oxidative sampling Sample at multiple time points thermal->sampling photo->sampling ph_stress->sampling oxidative->sampling analysis Analyze by stability-indicating HPLC-UV/MS sampling->analysis results Identify degradation products and determine degradation rate analysis->results

Caption: Workflow for a forced degradation stability study.

Analytical Methods for Characterization

A combination of analytical techniques is essential for the comprehensive characterization of this compound, including purity assessment and stability studies.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity determination, quantitative analysis of solubility, and monitoring of degradation in stability studies. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and potential degradation products.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the chemical identity of the compound and its degradation products. Both ¹H and ¹³C NMR are crucial.[7]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern to confirm the identity of the compound and its metabolites or degradation products. Electrospray ionization (ESI) is a suitable technique.[7]

The logical relationship for the analytical characterization is depicted below.

G cluster_2 Analytical Characterization Pathway cluster_analysis Analytical Techniques cluster_properties Determined Properties Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Purity Purity Assessment HPLC->Purity Stability Stability Profile HPLC->Stability GCMS->Purity

Caption: Logical flow for analytical characterization.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive understanding can be built upon the analysis of its chemical structure and data from related compounds. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to thoroughly characterize these critical properties. The outlined methodologies for solubility and stability testing, along with the specified analytical techniques, form a robust framework for the evaluation of this compound in a research and drug development setting.

References

An In-Depth Technical Guide on the Potential Mechanisms of Action of N-benzyl-N-methylpiperidin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for N-benzyl-N-methylpiperidin-4-amine is not extensively available in publicly accessible literature. This guide synthesizes information from studies on structurally related N-benzylpiperidine derivatives to infer potential mechanisms of action and provide a framework for future research. The presented data and pathways are attributed to these derivatives and not directly to this compound unless otherwise specified.

Introduction

This compound belongs to the piperidine class of compounds, a versatile scaffold frequently utilized in medicinal chemistry. The N-benzylpiperidine core is a key pharmacophore in various biologically active molecules that interact with a range of targets within the central nervous system (CNS). Research into derivatives of this scaffold has revealed significant activity at several key receptors and enzymes, suggesting potential therapeutic applications in neurological and psychiatric disorders. This document provides a detailed overview of the likely mechanisms of action for compounds within this chemical class, supported by quantitative data from published studies on its analogs, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Potential Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, the N-benzylpiperidine scaffold is associated with three primary mechanisms of action:

  • Cholinesterase Inhibition: Certain derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

  • Sigma Receptor Modulation: High affinity for sigma receptors (σ₁ and σ₂), particularly the σ₁ receptor, has been demonstrated for several N-benzylpiperidine analogs.

  • Dopamine Receptor Antagonism: A number of N-benzylpiperidine derivatives have been identified as antagonists of dopamine receptors, with a notable selectivity for the D₄ subtype.

Cholinesterase Inhibition

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE).[1] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a mechanism central to the treatment of dementia and Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition
CompoundTargetIC₅₀ (nM)Selectivity (AChE vs. BuChE)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)AChE0.5618,000-fold

Data sourced from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to determine anti-AChE activity is a colorimetric assay based on the Ellman method.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Methodology:

  • Preparation of Reagents: Prepare solutions of AChE, the test compound (e.g., a piperidine derivative) at various concentrations, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the AChE solution, buffer, and different concentrations of the test compound. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add DTNB and the substrate ATCI to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

Radioligand_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze end End analyze->end D4_Pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist N-benzylpiperidine Derivative (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

References

The Multifaceted Biological Activities of N-benzyl-N-methylpiperidin-4-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl-N-methylpiperidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Derivatives of this core structure have shown significant potential in therapeutic areas including neurodegenerative diseases, cancer, viral infections, and pain management. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified across various assays. The following tables summarize key in vitro data, providing a comparative overview of their potency against different molecular targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

Compound IDModificationAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
d5 Donepezil-based derivative6.89[1]--
d10 Donepezil-based derivative3.22[1]--
4a Donepezil-based derivative2.08[2]7.41[2]3.56

Table 2: Anticancer Activity (Cytotoxicity)

Compound IDCell LineIC50 (µM)Cancer Type
HDAC Derivative d5 -0.17[1]-
HDAC Derivative d10 -0.45[1]-

Table 3: Ion Channel Modulation

Compound IDTargetActivityIC50 (µM)
26 N-type Ca2+ ChannelBlocker0.7[3]
C101 N-type Ca2+ ChannelBlocker2.2[4]

Table 4: Receptor Binding Affinity

Compound IDReceptorKi (nM)
52 µ-opioid receptor (MOR)56.4[5]
52 σ1 Receptor11.0[5]
8w Dopamine D4 Receptor165[6]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reductive amination of N-benzyl-4-piperidone.

Step 1: Synthesis of N-benzyl-4-piperidone

A widely used precursor, N-benzyl-4-piperidone, can be synthesized via the Dieckmann condensation.

  • Reactants: Benzylamine and methyl acrylate.[7]

  • Procedure:

    • Add benzylamine and an alcohol-based organic solvent to a reactor.

    • Gradually add methyl acrylate (molar ratio of acrylate to benzylamine is 2.6-5).[7]

    • Stir the mixture for approximately one hour, then raise the temperature to 50-60°C and maintain for 9-24 hours.[7]

    • After the reaction, recover the excess acrylate and solvent by distillation.[7]

    • Add a condensation reaction organic solvent and an organic base in batches.

    • The final product is obtained after decarboxylation by heating and hydrolysis.[7]

Step 2: Reductive Amination to form this compound

  • Reactants: N-benzyl-4-piperidone, methylamine, and a reducing agent (e.g., sodium triacetoxyborohydride).

  • Procedure:

    • Dissolve N-benzyl-4-piperidone in a suitable solvent such as dichloromethane or dichloroethane.

    • Add methylamine (as a solution in a solvent like THF or as a gas).

    • Stir the mixture at room temperature to form the intermediate enamine/imine.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against AChE.[8]

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[6]

  • Procedure:

    • In a 96-well plate, add phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme solution.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB solution to all wells.

    • Immediately monitor the change in absorbance at 412 nm over time using a microplate reader.

    • The rate of the increase in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

2. Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

anticancer_pathways cluster_piperidine N-benzylpiperidine Derivatives cluster_pathways Signaling Pathways cluster_effects Cellular Effects Piperidine N-benzylpiperidine Derivatives STAT3 STAT-3 Piperidine->STAT3 inhibit/activate NFkB NF-κB Piperidine->NFkB inhibit/activate PI3K_Akt PI3K/Akt Piperidine->PI3K_Akt inhibit/activate p53 p53 Piperidine->p53 inhibit/activate InhibitionOfProliferation Inhibition of Proliferation STAT3->InhibitionOfProliferation leads to NFkB->InhibitionOfProliferation leads to PI3K_Akt->InhibitionOfProliferation leads to Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces

Caption: Putative anticancer signaling pathways modulated by N-benzylpiperidine derivatives.

Several studies suggest that the anticancer effects of piperidine derivatives are mediated through the modulation of critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cancer cell survival and proliferation.[9][10] Furthermore, some derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[11][12]

antiviral_mechanism cluster_piperidine N-benzylpiperidine Derivatives cluster_viral_processes Viral Replication Cycle cluster_outcome Outcome Piperidine N-benzylpiperidine Derivatives MembraneFusion Membrane Fusion Piperidine->MembraneFusion inhibit EndoU Endoribonuclease (nsp15) Piperidine->EndoU inhibit ReplicationInhibition Inhibition of Viral Replication MembraneFusion->ReplicationInhibition EndoU->ReplicationInhibition

Caption: Proposed antiviral mechanisms of action for N-benzylpiperidine derivatives.

The antiviral activity of some N-benzylpiperidine derivatives has been attributed to the inhibition of viral entry into host cells by blocking membrane fusion.[13] Other studies suggest that these compounds may interfere with the activity of viral enzymes crucial for replication, such as the uridine-specific endoribonuclease (EndoU) of coronaviruses.[13]

experimental_workflow_synthesis Start Start Materials: Benzylamine, Methyl Acrylate Step1 Dieckmann Condensation Start->Step1 Intermediate N-benzyl-4-piperidone Step1->Intermediate Step2 Reductive Amination with Methylamine Intermediate->Step2 Product N-benzyl-N-methyl -piperidin-4-amine Step2->Product

Caption: General synthetic workflow for this compound.

This workflow illustrates a common and efficient method for the synthesis of the target compound, starting from readily available materials and proceeding through a key intermediate.

References

N-benzyl-N-methylpiperidin-4-amine: A Core Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-benzyl-N-methylpiperidin-4-amine is a pivotal heterocyclic amine that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motif, featuring a piperidine ring, is a common scaffold in many centrally acting drugs. The presence of both a benzyl and a methyl group on the exocyclic amine, as well as a secondary amine within the piperidine ring (after debenzylation), provides multiple reactive sites for further molecular elaboration. This guide delves into the synthesis, applications, and chemical properties of this compound, highlighting its significance in the landscape of modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C13H20N2[1]
Molecular Weight 204.31 g/mol [1]
CAS Number 76167-62-9[1]
Canonical SMILES CN(CC1=CC=CC=C1)C2CCNCC2[1]

Synthesis of this compound

The synthesis of this compound typically commences from N-benzyl-4-piperidone. This common precursor is subjected to a reductive amination reaction with methylamine.

General Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from commercially available reagents.

Synthesis_Workflow N_benzyl_4_piperidone N-benzyl-4-piperidone Reductive_Amination Reductive Amination N_benzyl_4_piperidone->Reductive_Amination Ketone Methylamine Methylamine (CH3NH2) Methylamine->Reductive_Amination Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination Catalyst Target_Molecule N-benzyl-N-methyl- piperidin-4-amine Reductive_Amination->Target_Molecule Yields Fentanyl_Synthesis_Intermediate Start N-benzyl-N- methylpiperidin-4-amine Step1 Acylation Start->Step1 Intermediate1 N-acylated intermediate Step1->Intermediate1 Step2 N-Debenzylation (Hydrogenolysis) Intermediate1->Step2 Intermediate2 Secondary piperidine derivative Step2->Intermediate2 Step3 N-Alkylation Intermediate2->Step3 API Fentanyl Analogue (API) Step3->API Analytical_Workflow Sample Synthesized This compound TLC TLC for Reaction Monitoring Sample->TLC Purification Column Chromatography TLC->Purification Purity_Test Purity Assessment (HPLC/GC-MS) Purification->Purity_Test Structure_ID Structural Confirmation (NMR, IR, MS) Purification->Structure_ID Final_Product Qualified Intermediate Purity_Test->Final_Product Structure_ID->Final_Product

References

The N-Benzyl-N-methylpiperidin-4-amine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylpiperidin-4-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] While this specific compound is primarily utilized as a synthetic intermediate, the broader N-benzylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have shown significant promise in the development of therapeutics targeting the central nervous system (CNS), with notable applications as cholinesterase inhibitors for the treatment of Alzheimer's disease and as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders.[3]

This technical guide provides a comprehensive overview of the applications of the this compound core, focusing on the synthesis, biological activities, and experimental protocols related to its derivatives. Although there is limited publicly available biological data for this compound itself, this document will delve into the rich pharmacology of its closely related analogs, for which substantial research exists.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its use in synthetic chemistry and for predicting the drug-like properties of its derivatives.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C13H20N2[2]
Molecular Weight 204.31 g/mol [2]
CAS Number 76167-62-9[2]
Topological Polar Surface Area 15.3 Ų[2]
Complexity 169[2]

Synthesis of N-benzylpiperidine Derivatives

The synthesis of N-benzylpiperidine derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the reductive amination of a suitable piperidone precursor. The following is a representative protocol for the synthesis of a related compound, N-benzyl-4-aminopiperidine, which illustrates the general principles.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-benzyl-4-piperidone N-benzyl-4-piperidone Reductive_Amination Reductive_Amination N-benzyl-4-piperidone->Reductive_Amination Ammonium_acetate Ammonium_acetate Ammonium_acetate->Reductive_Amination Sodium_cyanoborohydride Sodium_cyanoborohydride Sodium_cyanoborohydride->Reductive_Amination N-benzyl-4-aminopiperidine N-benzyl-4-aminopiperidine Reductive_Amination->N-benzyl-4-aminopiperidine

Caption: General workflow for the synthesis of an N-benzylpiperidine amine derivative.

Experimental Protocol: Synthesis of N-benzyl-4-aminopiperidine via Reductive Amination

Materials:

  • N-benzyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Triethylamine

Procedure:

  • To a solution of N-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is approximately 2.

  • Stir for an additional 30 minutes, then basify the mixture with 2M sodium hydroxide to a pH of approximately 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and triethylamine to afford the desired N-benzyl-4-aminopiperidine.

Applications in Drug Discovery

The N-benzylpiperidine core is a versatile scaffold that has been extensively explored in the development of novel therapeutic agents. Two prominent areas of application are as cholinesterase inhibitors and sigma receptor modulators.

Cholinesterase Inhibition for Alzheimer's Disease

Derivatives of the N-benzylpiperidine scaffold have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.

CompoundTargetIC50 (µM)
7a Human recombinant AChE0.029-0.147 (against various cancer cell lines)

Note: Data for compound 7a (a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine) is from a study on antitumor agents, but it highlights the potency of N-benzylpiperazine derivatives, which share a similar structural motif.[4]

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-benzylpiperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • The final reaction mixture should contain 50 mM phosphate buffer (pH 8.0), 0.5 mM DTNB, and 0.5 mM ATCI.

  • Incubate the plate at 37 °C for 15 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding AChE->Choline Recycling N-benzylpiperidine_derivative N-benzylpiperidine Derivative N-benzylpiperidine_derivative->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Inhibition of acetylcholinesterase by N-benzylpiperidine derivatives in the cholinergic synapse.

Sigma Receptor Modulation

The N-benzylpiperidine moiety is a common feature in ligands targeting sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions and are considered therapeutic targets for a range of conditions, including neuropathic pain, neurodegenerative diseases, and cancer.

No specific quantitative data for this compound was found in the reviewed literature. The following table presents data for a related N-benzylpiperidine derivative to illustrate the potential of this scaffold.

CompoundTargetKi (nM)
Haloperidol σ1 Receptor4.3

Note: Haloperidol is a well-known sigma receptor ligand that contains a piperidine ring, although not an N-benzylpiperidine. This data is provided for context.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)

  • --INVALID-LINK---Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (N-benzylpiperidine derivatives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from a suitable tissue source.

  • In a final volume of 200 µL, incubate the membrane preparation (approximately 100-200 µg of protein) with --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 2-5 nM) and various concentrations of the test compound.

  • For the determination of non-specific binding, incubate the membranes and radioligand in the presence of a high concentration of an unlabeled sigma receptor ligand (e.g., 10 µM haloperidol).

  • Incubate the mixture at 37 °C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The N-Benzylpiperidine Scaffold: A Promising Core for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Uses of N-benzyl-N-methylpiperidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine moiety is a versatile and privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. While direct therapeutic applications of this compound are not extensively documented, a comprehensive review of its structural analogs reveals significant potential across several key therapeutic areas. This technical guide synthesizes the current understanding of N-benzylpiperidine derivatives, focusing on their potential as antifungal, neuroprotective, and anticancer agents. We present a consolidated overview of their mechanisms of action, structure-activity relationships, and quantitative biological data. Furthermore, this guide provides detailed experimental protocols for the evaluation of these compounds and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising chemical space.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in crucial interactions with biological targets make it an attractive starting point for drug design. The addition of an N-benzyl group often enhances the biological activity of piperidine-containing molecules by introducing aromatic interactions, such as π-π stacking and cation-π interactions, with target proteins. This guide explores the therapeutic landscape of N-benzylpiperidine derivatives, with a particular focus on the potential inferred for this compound by examining its close structural relatives. The primary therapeutic avenues discussed are antifungal, neuropharmacological, and anticancer activities.

Potential Therapeutic Applications

Antifungal Activity

A significant body of research points to the potent antifungal properties of 4-aminopiperidine derivatives bearing an N-benzyl substituent. These compounds have demonstrated efficacy against a range of clinically relevant fungal pathogens.

Mechanism of Action: The primary antifungal mechanism of these compounds is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] By disrupting the ergosterol biosynthesis pathway, these compounds compromise the fungal cell membrane, leading to cell death.

Supporting Data:

While specific data for this compound is unavailable, studies on analogous 4-aminopiperidines highlight the potential of this chemical class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-benzylpiperidine derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
6b Candida albicans0.063 - 0.5[4]
6b Candida glabrata0.063 - 0.5[4]
6b Candida parapsilosis0.063 - 0.5[4]
6b Candida krusei0.063 - 0.5[4]
6b Candida tropicalis0.063 - 0.5[4]
1c Candida krusei0.5[5]
1a Candida albicans0.25[5]

Note: Compound IDs are as designated in the cited literature.

Neuropharmacological Applications

The N-benzylpiperidine scaffold is a key feature in compounds targeting the central nervous system, with potential applications in neurodegenerative diseases and psychiatric disorders.

Mechanism of Action: Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7] N-benzylpiperidine derivatives have been shown to be potent AChE inhibitors.

Supporting Data:

The following table presents the half-maximal inhibitory concentration (IC50) values of various N-benzylpiperidine derivatives against acetylcholinesterase.

Compound IDTargetIC50 (nM)Reference
21 Acetylcholinesterase0.56[8]
5 Acetylcholinesterase30[9]
d5 Acetylcholinesterase6890[10]
d10 Acetylcholinesterase3220[10]

Note: Compound IDs are as designated in the cited literature.

Mechanism of Action: The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[11][12] Modulation of DAT activity is a critical approach for treating conditions such as depression, ADHD, and substance abuse.[13] N-benzylpiperidine analogs have been developed as potent and selective ligands for DAT.[14]

Supporting Data:

The table below summarizes the binding affinities (IC50) of N-benzylpiperidine derivatives for the dopamine transporter.

Compound IDTargetIC50 (nM)Reference
9 Dopamine Transporter6.6[14]
19a Dopamine Transporter6.0[14]
GBR 12909 Dopamine Transporter14[14]

Note: Compound IDs are as designated in the cited literature.

Anticancer Activity

Emerging research has identified N-benzylpiperidine derivatives as a promising class of anticancer agents with various mechanisms of action.

Mechanism of Action: The anticancer effects of N-benzylpiperidine derivatives are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.[15] Some derivatives have been shown to disrupt the mitochondrial membrane potential and upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[15]

Supporting Data:

The following table provides the half-maximal inhibitory concentration (IC50) values for representative N-benzylpiperidine derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
17a PC3 (Prostate)Concentration-dependent inhibition[15]
Piperine KB (Oral Squamous)Induces G2/M arrest at 100-200 µM[15]

Note: Compound IDs are as designated in the cited literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Multiple Steps Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Target of N-Benzylpiperidines Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation

Figure 1: Simplified Ergosterol Biosynthesis Pathway.

Acetylcholine_Signaling Presynaptic_Neuron Presynaptic_Neuron Acetylcholine_Vesicle Acetylcholine in Vesicle Presynaptic_Neuron->Acetylcholine_Vesicle Synaptic_Cleft Synaptic_Cleft Postsynaptic_Neuron Postsynaptic_Neuron Acetylcholine Acetylcholine Acetylcholine_Vesicle->Acetylcholine Release AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds N_Benzylpiperidine N-Benzylpiperidine Derivative N_Benzylpiperidine->AChE Inhibits ACh_Receptor->Postsynaptic_Neuron Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Dopamine_Transporter_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue_Homogenization Tissue Homogenization Centrifugation_1 Centrifugation (Low Speed) Tissue_Homogenization->Centrifugation_1 Supernatant_Collection Collect Supernatant Centrifugation_1->Supernatant_Collection Centrifugation_2 Centrifugation (High Speed) Supernatant_Collection->Centrifugation_2 Membrane_Pellet Resuspend Membrane Pellet Centrifugation_2->Membrane_Pellet Protein_Quantification Protein Quantification Membrane_Pellet->Protein_Quantification Incubation Incubate Membranes with Radioligand & Test Compound Protein_Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination) Scintillation_Counting->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-benzyl-N-methylpiperidin-4-amine, a tertiary amine of interest in medicinal chemistry and drug development. The primary method detailed is a one-pot reductive amination of N-benzyl-4-piperidone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. An alternative protocol using sodium cyanoborohydride is also presented. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a piperidine derivative that serves as a valuable building block in the synthesis of various biologically active compounds. The piperidine moiety is a common scaffold in numerous pharmaceuticals, and the N-benzyl and N-methyl substitutions at the 4-amino position can significantly influence the pharmacological properties of the resulting molecules. Reductive amination is a highly efficient and widely used method for the formation of C-N bonds, offering a direct route to secondary and tertiary amines from carbonyl compounds.[1] This protocol focuses on the synthesis of the target compound from the readily available precursor, N-benzyl-4-piperidone.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot reductive amination reaction. The key transformation involves the reaction of N-benzyl-4-piperidone with methylamine to form an in-situ iminium ion, which is then reduced by a hydride-donating reagent to yield the final tertiary amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product N-benzyl-4-piperidone N-benzyl-4-piperidone Reaction_Vessel Reaction in Dichloromethane (DCM) N-benzyl-4-piperidone->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Product This compound Reaction_Vessel->Product Work-up & Purification Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the recommended synthetic protocol.

ParameterValueReference
Reactants
N-benzyl-4-piperidone1.0 eq[1]
Methylamine1.2 eq[1]
Sodium Triacetoxyborohydride1.5 eq[1]
Reaction Conditions
SolventDichloromethane (DCM)[1]
TemperatureRoom Temperature[1]
Reaction Time12-24 hours[1]
Work-up & Purification
Quenching AgentSaturated aq. NaHCO₃[1]
Extraction SolventDichloromethane (DCM)[1]
Purification MethodFlash Column Chromatography[1]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Recommended)

This protocol is recommended due to the mildness and selectivity of sodium triacetoxyborohydride, which minimizes side reactions.[1]

Materials:

  • N-benzyl-4-piperidone

  • Methylamine (40% solution in water or as a solution in THF/EtOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) is added methylamine (1.2 eq). The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[1]

  • Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, ensuring the temperature remains below 20 °C.[1] The reaction is allowed to warm to room temperature and stirred for 12 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] The mixture is stirred for 30 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.[1] The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

  • Purification: The drying agent is removed by filtration, and the solvent is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.[1]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This is an alternative method. Sodium cyanoborohydride is a robust reducing agent, but care must be taken due to its toxicity and the potential for cyanide gas release under acidic conditions.

Materials:

  • N-benzyl-4-piperidone

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve N-benzyl-4-piperidone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. The pH of the reaction mixture should be maintained between 6 and 7 by the addition of a weak acid (e.g., acetic acid) if necessary.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Adjust the pH to >10 with an aqueous NaOH solution.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Logical Relationship Diagram

Logical_Relationship Start Start Synthesis Precursor N-benzyl-4-piperidone Start->Precursor Amine Methylamine Start->Amine Iminium_Formation Iminium Ion Formation Precursor->Iminium_Formation Amine->Iminium_Formation Reduction Reduction Iminium_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Chromatographic Purification Workup->Purification Product N-benzyl-N-methyl- piperidin-4-amine Purification->Product

Caption: Key stages in the synthesis of this compound.

References

Application Note: Selective N-alkylation of 4-Aminopiperidine with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopiperidine is a crucial building block in the synthesis of a wide array of pharmaceutical compounds due to its bifunctional nature, containing both a primary and a secondary amine. The selective alkylation of the secondary amine on the piperidine ring is a common synthetic challenge. This application note outlines two primary protocols for the N-alkylation of 4-aminopiperidine with benzyl bromide to produce 1-benzyl-4-aminopiperidine, a versatile intermediate in drug discovery.[1] The protocols address both a direct alkylation method and a more selective approach involving a protecting group strategy. These methods are designed for researchers, scientists, and professionals in drug development.

Reaction Overview

The primary objective is the selective benzylation of the more nucleophilic secondary amine of the piperidine ring over the primary amine. Direct alkylation can be achieved but may lead to a mixture of products, including the desired product, di-benzylated product, and quaternary ammonium salts. A more controlled synthesis involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-alkylation and subsequent deprotection.

Data Summary

The following table summarizes the typical quantitative data associated with the two primary protocols for the N-alkylation of 4-aminopiperidine with benzyl bromide.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Boc-Protection Strategy
Starting Materials 4-Aminopiperidine, Benzyl BromideBoc-4-aminopiperidine, Benzyl Bromide
Key Reagents K₂CO₃, AcetonitrileK₂CO₃, DMF
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours8-16 hours
Yield 40-60%>85% (for the alkylation step)
Purity (post-purification) Moderate to HighHigh
Primary Side Products 1,4-dibenzylaminopiperidine, Quaternary saltsMinimal

Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-Aminopiperidine

This protocol describes the direct reaction of 4-aminopiperidine with benzyl bromide. While simpler, it may require more rigorous purification to isolate the desired product.

Materials:

  • 4-Aminopiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminopiperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-aminopiperidine.

Protocol 2: Selective N-Alkylation via Boc-Protection

This multi-step protocol offers higher selectivity and yield by protecting the primary amine before alkylation.[2]

Step 1: Boc Protection of 4-Aminopiperidine

  • Dissolve 4-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add triethylamine (TEA) (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and perform an aqueous work-up to isolate the tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine).

Step 2: N-Alkylation of Boc-Protected Intermediate

  • Dissolve the Boc-4-aminopiperidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Slowly add benzyl bromide (1.1 eq.) at room temperature.

  • Stir the reaction mixture for 8-16 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.

Step 3: Deprotection of the Boc Group

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, 1-benzyl-4-aminopiperidine, with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Visualizations

experimental_workflow cluster_direct Protocol 1: Direct N-Alkylation cluster_protected Protocol 2: Boc-Protection Strategy start1 4-Aminopiperidine reagents1 Benzyl Bromide, K₂CO₃, CH₃CN start1->reagents1 Reaction product1 1-Benzyl-4-aminopiperidine (and side products) reagents1->product1 purification1 Purification product1->purification1 Work-up final1 Pure 1-Benzyl-4-aminopiperidine purification1->final1 start2 4-Aminopiperidine protect Boc₂O, TEA start2->protect Step 1: Protection protected_int Boc-4-aminopiperidine protect->protected_int alkylate Benzyl Bromide, K₂CO₃, DMF protected_int->alkylate Step 2: Alkylation protected_prod Boc-1-benzyl-4-aminopiperidine alkylate->protected_prod deprotect TFA or HCl protected_prod->deprotect Step 3: Deprotection final2 1-Benzyl-4-aminopiperidine deprotect->final2

Caption: Workflow for the N-alkylation of 4-aminopiperidine.

Conclusion

The selective N-alkylation of 4-aminopiperidine with benzyl bromide can be successfully achieved using either a direct or a protected approach. The direct method is faster but may result in lower yields and more complex purification. The Boc-protection strategy, although longer, provides a more controlled reaction with higher yields and purity, making it suitable for syntheses where product purity is critical. The choice of protocol will depend on the specific requirements of the research or drug development project, including scale, desired purity, and available resources.

References

Application Notes and Protocols for the Reductive Amination Synthesis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-benzyl-N-methylpiperidin-4-amine, a tertiary amine intermediate valuable in medicinal chemistry and drug development. The synthesis is achieved via a one-pot reductive amination of 1-benzyl-4-piperidone with methylamine using sodium triacetoxyborohydride as the reducing agent. This method is noted for its mild reaction conditions, high selectivity, and operational simplicity, making it an efficient route to the target compound.[1][2]

Introduction

This compound is a substituted piperidine derivative that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The piperidine scaffold is a common feature in many drugs targeting the central nervous system.[2]

Reductive amination is a highly efficient and widely used chemical reaction for forming carbon-nitrogen bonds.[3] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[2][4] This one-pot procedure is often preferred over direct alkylation of amines, which can suffer from poor selectivity and over-alkylation.[1]

The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent that is highly effective for reductive aminations.[5] It offers the advantage of being less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and can be used for a wide range of substrates with improved yields and reproducibility.[1] This protocol details the application of NaBH(OAc)₃ in the synthesis of this compound from 1-benzyl-4-piperidone.

Overall Reaction Scheme

The synthesis proceeds by reacting 1-benzyl-4-piperidone with methylamine to form an intermediate iminium ion. This intermediate is then reduced in situ by sodium triacetoxyborohydride to yield the final product, this compound.

Figure 1: Reductive amination of 1-benzyl-4-piperidone with methylamine.

Data Presentation

Quantitative data and physicochemical properties for the synthesis are summarized below.

Table 1: Reagents and Reaction Parameters

Parameter Value Notes
Starting Material 1-benzyl-4-piperidone 1.0 equivalent
Amine Source Methylamine (2.0 M in THF) 1.2 - 1.5 equivalents
Reducing Agent Sodium triacetoxyborohydride 1.2 - 1.5 equivalents
Solvent Dichloromethane (DCM), anhydrous 0.2 M concentration
Temperature Room Temperature (20-25 °C) Reaction is typically run at ambient temperature.
Reaction Time 12 - 24 hours Monitored by TLC or LC-MS.[6]
Typical Yield 75-85% Isolated yield after purification.

| Purity | >95% | Determined by HPLC or NMR. |

Table 2: Physicochemical and Spectroscopic Data of this compound

Property Value
Molecular Formula C₁₃H₂₀N₂[7]
Molecular Weight 204.31 g/mol [7]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ 7.20-7.40 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂), 2.80-2.90 (m, 2H), 2.25 (s, 3H, N-CH₃), 1.95-2.10 (m, 2H), 1.70-1.85 (m, 2H), 1.45-1.60 (m, 3H).
¹³C NMR (CDCl₃, 101 MHz) Expected signals: δ 138.5, 129.2, 128.2, 127.0, 63.2, 59.8, 52.5, 38.0, 30.5.

| Mass Spectrometry (ESI+) | m/z 205.17 [M+H]⁺ |

Experimental Workflow and Mechanism

The diagrams below illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.

G start Start: Reagents dissolve 1. Dissolve 1-benzyl-4-piperidone in anhydrous DCM start->dissolve add_amine 2. Add Methylamine Solution (2.0 M in THF) dissolve->add_amine stir1 Stir for 20-30 min at Room Temperature add_amine->stir1 add_reducing_agent 3. Add NaBH(OAc)₃ (portion-wise) stir1->add_reducing_agent react 4. Stir for 12-24 hours at Room Temperature add_reducing_agent->react quench 5. Quench Reaction (add sat. aq. NaHCO₃) react->quench extract 6. Extract with DCM (3x) quench->extract wash_dry 7. Wash with Brine, Dry over Na₂SO₄ extract->wash_dry purify 8. Purify by Column Chromatography (Silica Gel) wash_dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction ketone 1-benzyl-4-piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + CH₃NH₂ amine Methylamine (CH₃NH₂) iminium Iminium Ion Intermediate hemiaminal->iminium - H₂O h2o_loss - H₂O product N-benzyl-N-methyl- piperidin-4-amine iminium->product  + 'H⁻' (from NaBH(OAc)₃) hydride Hydride Reduction [from NaBH(OAc)₃]

Caption: Reaction mechanism showing iminium formation followed by hydride reduction.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-benzyl-4-piperidone

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (to a concentration of approx. 0.2 M).

  • Amine Addition: To the stirred solution at room temperature, add the methylamine solution (1.2 eq) dropwise. Stir the resulting mixture for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause slight bubbling.

  • Reaction: Allow the reaction to stir at room temperature for 12 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure oil.

Troubleshooting and Safety Precautions

Table 3: Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time. Add more NaBH(OAc)₃ (0.2-0.3 eq) and allow to stir longer. Ensure reagents are anhydrous.
Low Yield Inefficient work-up or purification. Ensure pH is basic (>8) before extraction. Perform multiple extractions. Optimize chromatography conditions.

| Formation of Side Products | Reduction of the starting ketone. | This is unlikely with NaBH(OAc)₃ but possible with other reagents.[2] Ensure the amine is added before the reducing agent to promote iminium ion formation. |

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Purification of N-benzyl-N-methylpiperidin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-benzyl-N-methylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] As with many synthetic intermediates, achieving high purity is crucial for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely employed technique for the purification of such compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.[2] This document provides a detailed protocol for the purification of this compound using column chromatography, including method development using Thin Layer Chromatography (TLC), a step-by-step purification protocol, and expected outcomes.

Principle of Purification

Column chromatography separates compounds based on their polarity.[2] The crude sample is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds, having weaker interactions with the polar silica gel, travel faster and are eluted first, while more polar compounds are retained longer on the column.[2]

For basic amines like this compound, a key challenge is the potential for strong interaction with the acidic silanol groups on the surface of the silica gel. This can lead to significant peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica gel and improve the elution profile of the basic analyte.[3][4][5]

G cluster_0 Purification Principle Crude Crude Product (Mixture of Compounds) Column Silica Gel Column (Stationary Phase) Crude->Column Loading Separation Differential Adsorption and Elution Column->Separation Eluent Mobile Phase (Solvent + TEA) Eluent->Column Elution Fractions Collected Fractions Separation->Fractions Separation based on polarity Pure Pure this compound Fractions->Pure Combine pure fractions

Caption: Logical relationship of the column chromatography purification principle.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Collection tubes or flasks

  • Rotary evaporator

Method Development using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system (eluent) using TLC. The goal is to find a solvent mixture that provides a good separation of the desired product from impurities, with a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[4][6]

Protocol:

  • Prepare several developing chambers with different solvent systems. Start with a non-polar solvent and gradually increase the polarity. Good starting points for N-benzyl amines and piperidine derivatives include mixtures of Hexane/EtOAc or DCM/MeOH.[4][7]

  • For each system, prepare a version with and without the addition of ~1% triethylamine (TEA) to observe its effect on peak shape.[4]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude product onto a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. Amines may not be strongly UV active, so staining with potassium permanganate (a common stain for amines) is recommended.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives the best separation and an Rf value of ~0.3-0.4 for the product spot.

Table 1: Example TLC Data for Eluent Selection

Eluent System (v/v/v)Rf of ProductObservations
Hexane:EtOAc (80:20)0.1Product moves slowly.
Hexane:EtOAc (50:50)0.5Product moves too fast.
DCM:MeOH (95:5)0.2Tailing observed.
DCM:MeOH:TEA (94:5:1) 0.35 Good separation, symmetrical spot.
Hexane:EtOAc:TEA (60:39:1)0.3Good separation, alternative system.
Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on the scale of the purification and the results from the TLC analysis.

1. Column Packing (Slurry Method): a. Clamp the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. b. Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent (e.g., Dichloromethane). The amount of silica gel should be 20-50 times the weight of the crude sample.[2] c. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. d. Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimum amount of the eluent. Carefully add this solution to the top of the column using a pipette. b. Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.

3. Elution and Fraction Collection: a. Carefully add the optimized eluent to the top of the column. b. Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes or small flasks). c. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica bed. d. Continue adding fresh eluent to the top of the column as needed.

4. Monitoring the Separation: a. Analyze the collected fractions by TLC to identify which fractions contain the purified product. b. Spot every few fractions on a TLC plate, develop, and visualize.

5. Isolation of the Purified Product: a. Combine the fractions that contain the pure product. b. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Table 2: Representative Purification Data

ParameterValue
CompoundThis compound
Crude Amount1.0 g
Crude Purity (by GC/LC-MS)~70%
Stationary PhaseSilica Gel (230-400 mesh)
Amount of Stationary Phase40 g
Mobile Phase (Optimized)94:5:1 (v/v/v) DCM:MeOH:TEA
Purified Amount0.65 g
Recovery Rate65%
Final Purity (by GC/LC-MS)>98%

Visualization of Experimental Workflow

G cluster_workflow Purification Workflow TLC 1. TLC Method Development Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Determines Eluent Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Elution with Optimized Mobile Phase Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. TLC Analysis of Fractions Collection->Analysis Pooling 7. Pooling of Pure Fractions Analysis->Pooling Identify Pure Fractions Evaporation 8. Solvent Removal (Rotary Evaporation) Pooling->Evaporation Product Purified Product Evaporation->Product

Caption: Step-by-step workflow for the purification process.

Troubleshooting

  • Product not eluting: The eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., methanol).

  • Product eluting too quickly with impurities: The eluent is too polar. Decrease the proportion of the more polar solvent.

  • Significant peak tailing (observed on TLC): The basic amine is interacting strongly with the silica gel. Ensure that a sufficient amount of triethylamine (~1%) is added to the eluent.[3][4]

  • Poor separation: The chosen solvent system may not be optimal. Re-evaluate different solvent combinations using TLC. Alternatively, consider using a different stationary phase like neutral alumina.

By following these protocols and guidelines, researchers can effectively purify this compound, ensuring high quality material for subsequent applications in drug discovery and development.

References

Application Note: Recrystallization Protocol for N-benzyl-N-methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of N-benzyl-N-methylpiperidin-4-amine dihydrochloride via recrystallization. This method is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid form of the target compound, which is essential for subsequent analytical, preclinical, and clinical studies. The protocol outlines solvent selection, the recrystallization procedure, and methods for troubleshooting common issues.

Introduction

This compound dihydrochloride is a piperidine derivative of interest in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. For amine hydrochlorides, which are polar salts, the selection of an appropriate polar solvent is a key parameter for successful purification.[2] This protocol provides a systematic approach to developing a successful recrystallization procedure for this compound dihydrochloride.

Materials and Equipment

  • This compound dihydrochloride (crude)

  • Selection of potential recrystallization solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Experimental Protocols

Solvent Screening

The selection of a suitable solvent is the most critical step in recrystallization.[1] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Place approximately 10-20 mg of crude this compound dihydrochloride into several test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, water) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate while stirring.

  • Continue adding small portions of the solvent until the solid completely dissolves at the boiling point of the solvent. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of pure crystals upon cooling.

  • If a single solvent is not ideal, solvent mixtures (e.g., ethanol/water, methanol/diethyl ether) can be tested. Dissolve the compound in the "good" solvent at an elevated temperature and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.

Recrystallization Procedure
  • Dissolution: Place the crude this compound dihydrochloride in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen solvent (or solvent system) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at or near the boiling point of thesolvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound Dihydrochloride
Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingObservations
Methanol
Ethanol
Isopropanol
Water
Ethanol/Water (ratio)
Methanol/Diethyl Ether (ratio)

This table should be filled in by the researcher during the solvent screening experiment.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process start Start with Crude Compound solvent_screening Solvent Screening start->solvent_screening 10-20 mg dissolve Dissolve in Minimum Hot Solvent solvent_screening->dissolve Select Optimal Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end End dry->end Obtain Pure Crystals

Caption: Workflow for the recrystallization of this compound dihydrochloride.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating as a liquid.Lower the temperature at which the compound dissolves by adding more solvent. Use a solvent with a lower boiling point.
Low recovery Too much solvent was used. Premature crystallization during hot filtration. The crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the desired compound, so use it sparingly.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.

  • Consult the Safety Data Sheet (SDS) for this compound dihydrochloride and all solvents used.

References

Application Note: 1H and 13C NMR Characterization of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural characterization of N-benzyl-N-methylpiperidin-4-amine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and presents an analysis of the predicted NMR spectra. All quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in tabular format for clarity. Additionally, key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the characterization process.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below with a systematic numbering scheme to aid in the assignment of NMR signals. This numbering is used consistently throughout this document to correlate spectral data with the corresponding nuclei.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data

Atom AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H9, H9' (ortho-Ar)7.35 - 7.28m-2H
H10, H12 (meta-Ar)7.35 - 7.28m-2H
H11 (para-Ar)7.25 - 7.20m-1H
H7 (Ar-CH₂-N)3.51s-2H
H42.85 - 2.75m-1H
H2, H6 (eq)2.95 - 2.85m-2H
H2, H6 (ax)2.10 - 2.00m-2H
H13 (N-CH₃)2.25s-3H
H3, H5 (eq)1.85 - 1.75m-2H
H3, H5 (ax)1.55 - 1.45m-2H
NH (amine)1.30br s-1H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2. The chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data

Atom AssignmentChemical Shift (δ, ppm)
C8 (ipso-Ar)138.5
C9, C9' (ortho-Ar)129.0
C10, C12 (meta-Ar)128.2
C11 (para-Ar)127.0
C7 (Ar-CH₂-N)63.0
C459.5
C2, C652.5
C3, C532.0
C13 (N-CH₃)42.5

Experimental Protocols

The following sections provide detailed protocols for the preparation of the sample and the acquisition of the NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. For referencing, ensure the solvent contains 0.03% v/v tetramethylsilane (TMS).

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved, resulting in a clear, homogeneous solution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer: Carefully transfer the clear solution into the NMR tube. Ensure the sample height is a minimum of 4 cm to allow for proper shimming.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30 (or a standard one-pulse experiment with a 30° pulse angle)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 4.0 s

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (or a standard proton-decoupled one-pulse experiment with a 30° pulse angle)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Number of Scans (NS): 1024 (or more, depending on sample concentration)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.0 s

Experimental Workflow

The logical flow of the NMR characterization process, from sample handling to final data analysis, is illustrated in the workflow diagram below.

G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Transfer) InstrumentSetup NMR Instrument Setup (Locking, Tuning, Shimming) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Data Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Data Acquisition InstrumentSetup->C13_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing DataAnalysis Spectral Analysis (Peak Picking, Integration, Assignment) DataProcessing->DataAnalysis

Figure 2: Workflow for the NMR characterization of this compound.

Application Note: HPLC Method for Purity Analysis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-N-methylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is essential. This application note details a high-performance liquid chromatography (HPLC) method for the purity analysis of this compound. The presence of a benzyl group in the molecule provides a convenient chromophore for ultraviolet (UV) detection, simplifying the analytical workflow.[1]

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound using a reversed-phase HPLC method.

1. Instrumentation and Materials

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, a multi-wavelength UV detector, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation of polar and non-polar compounds.[1][2][3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • This compound reference standard and sample

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. These are based on methods for structurally similar compounds and are a good starting point for method development and validation.[2][4][5]

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2 for gradient details
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

3. Mobile Phase Gradient

A gradient elution is proposed to ensure the separation of the main peak from potential impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution at a concentration of 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Representative Chromatographic Data and Purity Calculation

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
14.5815,2300.25
28.925,987,45099.53
312.1513,1200.22
Total 6,015,800 100.00

Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result SamplePrep Sample and Standard Preparation (1 mg/mL) HPLC_System HPLC System Setup (Column, Gradient, etc.) SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Injection Inject Sample and Standard Solutions HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

The described reversed-phase HPLC method provides a robust and reliable approach for determining the purity of this compound. The method is specific, and the use of a standard C18 column and common HPLC solvents makes it readily applicable in most analytical laboratories. For regulatory purposes, this method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[6]

References

Application Note: GC-MS Analysis of N-benzyl-N-methylpiperidin-4-amine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in N-benzyl-N-methylpiperidin-4-amine, a key intermediate in pharmaceutical synthesis. The protocols provided herein cover sample preparation, GC-MS instrument parameters, and data analysis strategies. This document also illustrates the experimental workflow and potential mass spectral fragmentation pathways to aid in impurity characterization.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final drug product, potentially affecting its efficacy, safety, and stability. Regulatory bodies require stringent control and monitoring of impurities in pharmaceutical manufacturing.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing impurities in pharmaceutical intermediates.[2] Its high sensitivity and the structural information provided by mass spectrometry are invaluable for impurity profiling.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential process-related impurities.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation is crucial for accurate GC-MS analysis. The following protocol is recommended for preparing this compound samples.

Materials:

  • This compound sample

  • Dichloromethane (DCM), GC-grade

  • Methanol, GC-grade

  • 0.45 µm syringe filters

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean glass vial.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or methanol.[4]

  • Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

  • Filter the solution through a 0.45 µm syringe filter directly into a GC vial to remove any particulate matter.[2]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC system or equivalent
Mass Spectrometer Agilent 5977A Mass Selective Detector or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/splitless injector, operated in splitless mode
Injector Temperature 280°C
Oven Program Initial temperature: 100°C, hold for 2 minutes. Ramp 1: 15°C/min to 200°C, hold for 2 minutes. Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[2]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Injection Volume 1 µL

Potential Impurities

Based on the common synthesis route for this compound, which often involves the reductive amination of 1-benzyl-4-piperidone with methylamine, several process-related impurities can be anticipated.[4]

Table 1: Potential Impurities of this compound

Impurity Name Potential Source Molecular Weight
1-benzyl-4-piperidoneUnreacted starting material189.25
Benzyl alcoholBy-product from starting material degradation108.14
BenzaldehydeImpurity in starting material or degradation product106.12
N-methylpiperidin-4-amineIncomplete benzylation114.19
DibenzylamineSide reaction product197.28

Data Presentation

Quantitative analysis of impurities should be performed using a validated method. The following table presents hypothetical quantitative data for illustrative purposes, based on performance parameters observed for analogous compounds.[5]

Table 2: Hypothetical Quantitative Analysis of Impurities

Compound Retention Time (min) Concentration (µg/mL) Area Count % Area
Benzaldehyde5.80.1150000.05
Benzyl alcohol6.50.2300000.10
N-methylpiperidin-4-amine9.20.15225000.08
1-benzyl-4-piperidone12.50.5750000.25
This compound 15.3 98.8 29640000 98.80
Dibenzylamine17.10.2300000.10

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound impurities.

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Total Ion Chromatogram Detect->TIC Identify Peak Identification (Mass Spectra) TIC->Identify Quantify Peak Integration & Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of impurities.

Fragmentation Pathway

Understanding the fragmentation of the parent molecule is key to identifying related impurities. The following diagram shows a plausible fragmentation pathway for this compound under electron ionization. The fragmentation of amines is often characterized by alpha-cleavage adjacent to the nitrogen atom.[6]

G Proposed EI Fragmentation of this compound Parent This compound [M]+ m/z 204 Frag1 [M-CH3]+ m/z 189 Parent->Frag1 α-cleavage Frag2 [C7H7]+ (Tropylium ion) m/z 91 Parent->Frag2 β-cleavage Frag3 [C8H10N]+ m/z 120 Parent->Frag3 Ring opening Frag5 [C6H5CH2N(CH3)]+ m/z 120 Parent->Frag5 α-cleavage Frag4 Piperidine ring fragment m/z 98 Frag3->Frag4

Caption: Potential EI fragmentation pathways.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of impurities in this compound. The provided protocols for sample preparation and instrument conditions, along with the illustrative data and diagrams, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical intermediates. Method validation according to ICH guidelines is essential before implementation in a regulated environment.

References

Application Notes and Protocols for N-benzyl-N-methylpiperidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylpiperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry, recognized for its structural flexibility and three-dimensional nature.[1] This scaffold is present in a multitude of biologically active compounds, including numerous approved drugs and clinical candidates. Its unique combination of a basic piperidine ring and a lipophilic benzyl group facilitates critical interactions with a wide range of biological targets. Medicinal chemists frequently utilize the N-BP motif to optimize the efficacy and physicochemical properties of drug candidates. This document provides detailed application notes and experimental protocols relevant to the investigation of N-benzyl-N-methylpiperidin-4-amine and its derivatives in drug discovery, drawing upon data from structurally related compounds.

Potential Therapeutic Applications

Based on the biological activities of structurally related N-benzylpiperidine and 4-aminopiperidine derivatives, this compound holds potential for investigation in several therapeutic areas:

  • Neurodegenerative Diseases: Derivatives of N-benzylpiperidine have shown promise as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDAC), both of which are key targets in the development of treatments for Alzheimer's disease.[2][3]

  • Central Nervous System (CNS) Disorders: The related compound, 4-benzylpiperidine, acts as a monoamine releasing agent, suggesting that this compound could be explored for its effects on dopamine, norepinephrine, and serotonin transporters in the context of neuropsychiatric and neurodegenerative disorders.[4]

  • Infectious Diseases: Various N-benzylpiperidine derivatives have demonstrated antimicrobial and antifungal properties, indicating a potential application for this compound in the development of new anti-infective agents.[5][6]

  • Oncology: Antimitotic activity has been observed with N-benzyl piperidin-4-one oxime, suggesting a potential avenue for cancer research with related compounds.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for N-benzylpiperidine derivatives and related compounds, providing a reference for potential biological activities of this compound.

Table 1: Inhibitory Activity of N-Benzylpiperidine Derivatives against Neurological Targets

Compound ClassTargetIC50 / EC50Reference Compound
N-Benzylpiperidine DerivativesHDAC0.17 µM (d5), 0.45 µM (d10)-
N-Benzylpiperidine DerivativesAChE6.89 µM (d5), 3.22 µM (d10)Donepezil
4-BenzylpiperidineDopamine (DA) ReleaseEC50: 109 nM-
4-BenzylpiperidineNorepinephrine (NE) ReleaseEC50: 41.4 nM-
4-BenzylpiperidineSerotonin (5-HT) ReleaseEC50: 5,246 nM-
4-BenzylpiperidineMAO-AIC50: 130 µM-
4-BenzylpiperidineMAO-BIC50: 750 µM-
cis-3,6-disubstituted piperidine analogueDopamine Transporter (DAT)IC50: 11.3 nMGBR 12909

Data is for derivative compounds, not this compound itself.[3][4][8]

Table 2: Antimicrobial Activity of N-Benzylpiperidine and Related Derivatives

Compound ClassOrganismActivity
N-benzyl piperidine-4-one derivativesAspergillus nigerPotent Antifungal Activity
N-benzyl piperidine-4-one derivativesEscherichia coliPotent Antibacterial Activity
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amineCryptococcus neoformansPotential Antifungal Properties
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amineTrichophyton speciesPotential Antifungal Properties

Activity is described qualitatively in the source material.[5][6]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the potential applications of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the methodology used for evaluating N-benzylpiperidine derivatives as AChE inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil (as a positive control)

Procedure:

  • Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of various concentrations of the test compound (this compound) or the positive control.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Transporter Binding Assay

This protocol is adapted from studies on 4-benzylpiperidine and other piperidine-based monoamine transporter ligands.[4][8]

Objective: To assess the binding affinity of this compound to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • This compound

  • Rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

  • Non-specific binding agents (e.g., benztropine for DAT, fluoxetine for SERT, desipramine for NET)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Prepare a series of dilutions of this compound.

  • In test tubes, combine the brain tissue homogenate, the respective radioligand, and either the test compound, buffer (for total binding), or a non-specific binding agent.

  • Incubate the mixture at the appropriate temperature and duration (e.g., 25°C for 1 hour).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound for each transporter by competitive binding analysis.

Protocol 3: Antifungal Susceptibility Testing

This protocol is a general method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[5]

Objective: To evaluate the in vitro antifungal activity of this compound.

Materials:

  • This compound

  • Fungal strains (e.g., Cryptococcus neoformans, Trichophyton species)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microplate. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_lead_opt Lead Optimization synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization target_assays Target-Based Assays (AChE, Transporters) characterization->target_assays phenotypic_assays Phenotypic Assays (Antimicrobial, Cytotoxicity) characterization->phenotypic_assays sar Structure-Activity Relationship (SAR) Studies target_assays->sar phenotypic_assays->sar adme ADME/Tox Profiling sar->adme preclinical Preclinical Candidate adme->preclinical

Caption: Drug discovery workflow for this compound.

monoamine_transporter_inhibition compound N-benzyl-N-methyl- piperidin-4-amine dat Dopamine Transporter (DAT) compound->dat Inhibits net Norepinephrine Transporter (NET) compound->net Inhibits sert Serotonin Transporter (SERT) compound->sert Inhibits reuptake_da Dopamine Reuptake dat->reuptake_da reuptake_ne Norepinephrine Reuptake net->reuptake_ne reuptake_5ht Serotonin Reuptake sert->reuptake_5ht synaptic_da Increased Synaptic Dopamine reuptake_da->synaptic_da Leads to synaptic_ne Increased Synaptic Norepinephrine reuptake_ne->synaptic_ne Leads to synaptic_5ht Increased Synaptic Serotonin reuptake_5ht->synaptic_5ht Leads to

Caption: Proposed mechanism of monoamine transporter inhibition.

ache_inhibition_pathway compound N-benzyl-N-methyl- piperidin-4-amine ache Acetylcholinesterase (AChE) compound->ache Inhibits hydrolysis ACh Hydrolysis ache->hydrolysis Catalyzes cholinergic_signal Enhanced Cholinergic Signaling ache->cholinergic_signal Increased ACh leads to ach Acetylcholine (ACh) ach->hydrolysis Substrate hydrolysis->ach Reduces availability of therapeutic_effect Potential Therapeutic Effect in Alzheimer's Disease cholinergic_signal->therapeutic_effect

Caption: Acetylcholinesterase inhibition signaling pathway.

References

Application Notes and Protocols: N-benzyl-N-methylpiperidin-4-amine as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylpiperidin-4-amine is a versatile scaffold in medicinal chemistry, offering a key building block for the synthesis of a diverse range of novel compounds with significant therapeutic potential. The inherent structural features of the piperidine ring, combined with the N-benzyl and N-methyl substitutions, provide a unique platform for generating derivatives with tailored pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the development of new chemical entities targeting various biological systems. The piperidine motif is a common feature in many centrally active drugs, often contributing to favorable pharmacokinetic properties and interactions with specific receptors.

Synthesis of this compound

The precursor itself, this compound, can be synthesized through multi-step reactions. A common route involves the initial synthesis of N-benzyl-4-piperidone, which then undergoes reductive amination.

General Synthesis Workflow

cluster_synthesis Synthesis of Precursor 4-Piperidone 4-Piperidone N-benzyl-4-piperidone N-benzyl-4-piperidone 4-Piperidone->N-benzyl-4-piperidone Benzylation Benzaldehyde Benzaldehyde Benzaldehyde->N-benzyl-4-piperidone This compound This compound N-benzyl-4-piperidone->this compound Reductive Amination Methylamine Methylamine Methylamine->this compound Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->this compound

Caption: Synthesis of this compound.

Applications in the Synthesis of Novel Bioactive Compounds

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications, including but not limited to:

  • Opioid Receptor Modulators: The piperidine scaffold is a core component of many potent analgesics.

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives can be designed to target AChE for the potential treatment of neurodegenerative diseases like Alzheimer's.

  • Antimicrobial Agents: Modifications of the core structure can lead to compounds with antibacterial and antifungal activities.

  • Anticancer Agents: The N-benzylpiperidine moiety can be incorporated into molecules designed to have antimitotic or other cytotoxic effects.

Experimental Protocols

The following are representative protocols for the synthesis of novel compounds using this compound as a precursor. Researchers should adapt these protocols based on the specific target molecule and available laboratory resources.

Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling

This protocol describes the synthesis of an N-acyl derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add the coupling agent (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acyl derivative.

Protocol 2: Synthesis of N-Sulfonyl Derivatives

This protocol outlines the synthesis of an N-sulfonyl derivative.

Materials:

  • This compound

  • Sulfonyl chloride (R-SO2Cl)

  • Base (e.g., Triethylamine - TEA, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to obtain the pure N-sulfonyl derivative.

Quantitative Data of Representative Derivatives

The following table summarizes the biological activities of various derivatives synthesized from N-benzylpiperidine and related scaffolds, illustrating the potential of this compound as a precursor for potent bioactive molecules.

Compound ClassTargetRepresentative CompoundActivity (IC50/EC50)Reference
Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56 nM
Antimicrobial AgentAspergillus nigerN-benzyl piperidin-4-one thiosemicarbazonePotent Activity
Antimicrobial AgentEscherichia coliN-benzyl piperidin-4-one thiosemicarbazonePotent Activity

Signaling Pathways

The novel compounds synthesized from this compound can modulate various signaling pathways. Below are diagrams of two key pathways often targeted by piperidine-based compounds.

Acetylcholinesterase (AChE) Inhibition Pathway

Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic treatment of Alzheimer's disease.

cluster_ache Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Uptake Choline Uptake AChE->Choline_Uptake Choline_Uptake->Presynaptic_Neuron Derivative This compound Derivative Derivative->AChE Inhibits

Caption: Acetylcholinesterase Inhibition Pathway.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many piperidine-based compounds, particularly opioid analgesics, act on GPCRs. Ligand binding to a GPCR initiates a cascade of intracellular events mediated by G-proteins, leading to a physiological response. Opioid receptor activation generally leads to the inhibition of adenylyl cyclase and modulation of ion channels.

cluster_gpcr GPCR Signaling Ligand Ligand (e.g., Opioid Derivative) GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Concentration Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Leads to

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-N-methylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: This is a widely used and efficient one-pot reaction. It typically involves the reaction of N-methyl-4-piperidone with benzylamine in the presence of a reducing agent.

  • Direct N-Alkylation: This method involves the reaction of N-methylpiperidin-4-amine with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: The byproduct profile largely depends on the chosen synthetic route.

  • For Reductive Amination:

    • Unreacted Starting Materials: Residual N-methyl-4-piperidone and benzylamine.

    • Over-reduction Product: Formation of N-benzyl-N-methylpiperidin-4-ol if the intermediate iminium ion is not completely formed before reduction.

    • Dibenzylamine: Can form from the self-condensation of benzylamine under certain conditions.

  • For Direct N-Alkylation:

    • Over-alkylation Product: Formation of the quaternary ammonium salt, N,N-dibenzyl-N-methylpiperidin-4-aminium bromide (or chloride), if an excess of the benzylating agent is used or if reaction conditions are not carefully controlled.

    • Unreacted Starting Material: Residual N-methylpiperidin-4-amine.

    • Solvent-Related Byproducts: Depending on the solvent and base used, side reactions can occur. For instance, using dimethylformamide (DMF) as a solvent with a strong base can sometimes lead to the formation of amine side products.[1]

Q3: How can I minimize the formation of the dibenzylated quaternary ammonium salt in direct alkylation?

A3: To minimize the formation of the quaternary ammonium salt, consider the following:

  • Stoichiometry: Use a strict 1:1 molar ratio of N-methylpiperidin-4-amine to benzyl halide.

  • Slow Addition: Add the benzyl halide to the reaction mixture slowly to maintain a low concentration of the alkylating agent.

  • Temperature Control: Run the reaction at a controlled, and generally lower, temperature to reduce the rate of the second alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial.

Q4: My purification by silica gel column chromatography is giving low recovery. Why is this happening?

A4: this compound, being a tertiary amine, can be somewhat unstable on silica gel. The acidic nature of silica can lead to product degradation or irreversible adsorption. Consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like preparative HPLC on a C18 column. Some studies on similar compounds note that purification on silica gel can lead to lower recovery of the desired material.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product Incomplete reaction; Suboptimal reaction conditions (temperature, time); Poor quality reagents.Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. Optimize temperature and reagent stoichiometry. Ensure reagents and solvents are pure and anhydrous.
Presence of significant amounts of starting materials Insufficient reaction time or temperature; Inefficient reducing agent (for reductive amination); Inactive catalyst.Increase reaction time and/or temperature. For reductive amination, ensure the chosen reducing agent is active and added at the appropriate stage.
Formation of N,N-dibenzyl-N-methylpiperidin-4-aminium salt Excess benzyl halide; Reaction temperature too high; Concentrated reaction mixture.Use a 1:1 stoichiometry of amine to benzyl halide. Add the benzyl halide dropwise. Maintain a lower reaction temperature.
Detection of N-benzyl-N-methylpiperidin-4-ol Premature addition of the reducing agent in reductive amination; Presence of water in the reaction.In a two-step reductive amination, ensure imine formation is complete before adding the reducing agent. Use anhydrous solvents and reagents.
Difficult purification and separation of byproducts Similar polarities of the product and byproducts.Utilize high-performance liquid chromatography (HPLC) with a C18 column for better separation.[3] For GC-MS analysis, derivatization may be necessary to improve volatility and separation.

Quantitative Data on Potential Byproducts

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides an estimated range of impurities based on analogous reactions described in the literature. Actual percentages will vary depending on the specific reaction conditions.

Byproduct Typical Synthetic Route Estimated Percentage (%) Analytical Method for Detection
Unreacted N-methyl-4-piperidoneReductive Amination1-5%GC-MS, LC-MS
Unreacted BenzylamineReductive Amination1-5%GC-MS, LC-MS
N,N-dibenzyl-N-methylpiperidin-4-aminium saltDirect N-Alkylation2-10%LC-MS, NMR
N-benzyl-4-piperidinemethanolReductive amination (from ester precursor)Can be a major byproduct if reduction conditions are not controlled.GC-MS, LC-MS, NMR

Experimental Protocols

Method 1: Reductive Amination of N-methyl-4-piperidone with Benzylamine

This protocol is a representative procedure based on standard reductive amination techniques.

Materials:

  • N-methyl-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.05 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) or by preparative HPLC.

Method 2: Direct N-Alkylation of N-methylpiperidin-4-amine with Benzyl Bromide

This protocol is a representative procedure based on standard N-alkylation techniques.

Materials:

  • N-methylpiperidin-4-amine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Slowly add benzyl bromide (1.0 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

cluster_0 Synthetic Pathways Start1 N-methyl-4-piperidone + Benzylamine ReductiveAmination ReductiveAmination Start1->ReductiveAmination Reductive Amination Start2 N-methylpiperidin-4-amine + Benzyl Bromide DirectAlkylation DirectAlkylation Start2->DirectAlkylation Direct N-Alkylation Product This compound Byproduct1 Unreacted Starting Materials Byproduct2 Over-reduction Product Byproduct3 Quaternary Ammonium Salt ReductiveAmination->Product ReductiveAmination->Byproduct1 ReductiveAmination->Byproduct2 DirectAlkylation->Product DirectAlkylation->Byproduct1 DirectAlkylation->Byproduct3

Caption: Synthetic pathways to this compound and major byproduct classes.

cluster_1 Troubleshooting Workflow Issue Unexpected Byproduct or Low Yield Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) Issue->Analyze Identify Identify Byproduct Structure Analyze->Identify RouteCause Determine Root Cause Identify->RouteCause Optimize Optimize Reaction Conditions RouteCause->Optimize e.g., Stoichiometry, Temp. Purify Select Appropriate Purification Method Optimize->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

"how to avoid di-alkylation in piperidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common side reactions during the N-alkylation of piperidine, specifically the formation of di-alkylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is di-alkylation in the context of piperidine synthesis, and why is it a problem?

A1: Di-alkylation is a common side reaction during the N-alkylation of piperidine. After the first alkyl group is added to the piperidine nitrogen (mono-alkylation), forming a tertiary amine, a second alkylation can occur. This second reaction forms a positively charged quaternary ammonium salt. This over-alkylation is problematic because the tertiary amine product is often more nucleophilic than the starting secondary amine, making it more reactive towards the alkylating agent. The resulting quaternary salt can be difficult to separate from the desired product, leading to lower yields and complex purification procedures.[1]

Q2: What are the primary strategies to prevent di-alkylation?

A2: There are three main strategies to promote selective mono-alkylation and prevent the formation of di-alkylated products:

  • Stoichiometric Control: Using a large excess of piperidine relative to the alkylating agent statistically favors the reaction with an unreacted piperidine molecule.[2]

  • Reductive Amination: This alternative synthetic route reacts piperidine with an aldehyde or ketone, followed by in-situ reduction. This method inherently avoids over-alkylation because it does not use alkyl halides that can lead to quaternary salt formation.[2][3]

  • Protecting Group Strategy: By temporarily "blocking" the piperidine nitrogen with a protecting group (like a Boc group), performing the desired modifications on other parts of the molecule, and then alkylating the nitrogen before deprotection (or vice versa depending on the synthetic route), selective mono-alkylation can be achieved with high precision.[2][3]

Q3: How significant is the ratio of piperidine to the alkylating agent?

A3: The stoichiometric ratio is critical in direct alkylation methods. A 1:1 ratio of piperidine to a reactive alkyl halide is highly likely to produce a mixture of mono-alkylated product, di-alkylated quaternary salt, and unreacted starting material. Increasing the excess of piperidine significantly improves the yield of the mono-alkylated product. For sensitive substrates, an excess of 4-5 equivalents or more of piperidine may be necessary.

Q4: When should I choose reductive amination over direct alkylation?

A4: Reductive amination is often the superior choice when:

  • High selectivity for mono-alkylation is required.

  • The alkylating agent is an aldehyde or ketone.

  • You want to completely avoid the possibility of quaternary ammonium salt formation.[2][3]

  • Milder reaction conditions are needed.[4]

Direct alkylation may be suitable for simple, robust alkylations where using a large excess of piperidine is feasible and cost-effective.

Q5: Is a protecting group strategy always necessary for complex molecules?

A5: While not always mandatory, a protecting group strategy is highly recommended when dealing with complex molecules that have multiple reactive sites. Using a protecting group like tert-butoxycarbonyl (Boc) allows for precise, selective alkylation of the piperidine nitrogen at the desired stage of a multi-step synthesis, preventing unwanted side reactions elsewhere in the molecule and ensuring a clean transformation.[2][3]

Troubleshooting Guide: High Levels of Di-Alkylation Observed

If you are experiencing significant formation of the di-alkylated quaternary ammonium salt, consult the following troubleshooting workflow.

G cluster_0 Troubleshooting Di-alkylation start High Di-alkylation Detected q1 What is your Piperidine: Alkylating Agent Ratio? start->q1 sol1 Increase piperidine to >3 equivalents. Add alkylating agent slowly (e.g., via syringe pump). q1->sol1 Near 1:1 q2 Are you using a highly reactive alkylating agent (e.g., MeI, BnBr)? q1->q2 Piperidine in Excess sol2 Switch to a less reactive agent (e.g., Alkyl-Cl or Alkyl-OTs). Lower reaction temperature. q2->sol2 Yes q3 Is your substrate valuable or is high purity essential? q2->q3 No sol3 Switch to Reductive Amination (avoids quaternary salts). q3->sol3 Yes sol4 Use a Protecting Group Strategy (e.g., Boc protection) for maximum control. q3->sol4 Yes

Figure 1. Troubleshooting workflow for addressing di-alkylation issues.

Data Presentation: Strategy Comparison

The choice of synthetic strategy significantly impacts the product distribution. The following tables provide a summary of expected outcomes based on the chosen method.

Table 1: Estimated Product Distribution in Direct Alkylation by Stoichiometry

Piperidine : Alkyl Halide RatioExpected Mono-alkylation YieldExpected Di-alkylation YieldComments
1 : 1Low to Moderate (20-50%)High (30-60%)Significant amount of unreacted starting material and byproduct is common. Complex mixture.
3 : 1Good (60-80%)Low to Moderate (10-25%)Mono-alkylation is strongly favored. Some di-alkylation may still occur.
5 : 1High (>80%)Low (<10%)Generally provides good selectivity for the desired mono-alkylated product.

Note: Yields are estimates and can vary significantly based on the reactivity of the alkyl halide, solvent, temperature, and base used.

Table 2: Comparison of Primary N-Alkylation Methodologies

MethodKey AdvantageTypical Mono-alkylation YieldDi-alkylation FormationIdeal Use Case
Direct Alkylation Procedurally simple, one step.Variable (depends on stoichiometry)Common side reaction.When piperidine can be used in large excess and purification is straightforward.
Reductive Amination Inherently avoids di-alkylation.[2][3]High to Excellent (>90%)Not observed.When starting with an aldehyde/ketone and requiring high purity and selectivity.[4]
Protecting Group Maximum control and selectivity.[2][3]Excellent (>95%)Not observed.For multi-step syntheses of complex molecules with other reactive functional groups.[5]

Key Experimental Protocols

Protocol 1: Mono-alkylation via Stoichiometric Control

This protocol aims to minimize di-alkylation by using an excess of piperidine and slow addition of the alkylating agent.

Materials:

  • Piperidine (3.0 eq.)

  • Alkyl Bromide (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Syringe pump (recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (3.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile to create a 0.2 M solution.

  • Begin vigorous stirring at room temperature.

  • Load the alkyl bromide (1.0 eq.), dissolved in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Add the alkyl bromide solution to the stirred piperidine mixture dropwise over 2-4 hours.[6]

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess piperidine.

  • Perform a standard aqueous work-up by partitioning the residue between diethyl ether and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Protocol 2: Mono-alkylation via Reductive Amination

This protocol is a highly selective method that avoids the use of alkyl halides.[4]

Materials:

  • Piperidine (1.1 eq.)

  • Aldehyde or Ketone (1.0 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq.) and piperidine (1.1 eq.) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step if needed.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mono-alkylation via a Boc-Protecting Group Strategy

This three-step protocol offers the highest level of control for selective mono-alkylation.[2][3]

Step A: Boc-Protection of Piperidine

  • Dissolve piperidine (1.0 eq.) in DCM. Add triethylamine (1.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-piperidine, which is often pure enough for the next step.

Step B: N-Alkylation of N-Boc-Piperidine

  • To a solution of N-Boc-piperidine (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 eq.) dropwise and let the reaction warm to room temperature, stirring for 12-18 hours.

  • Carefully quench the reaction by adding water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the N-alkyl-N-Boc-piperidine.

Step C: Boc-Deprotection

  • Dissolve the N-alkyl-N-Boc-piperidine (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the pure mono-alkylated piperidine.

Visualized Workflows and Pathways

G cluster_path Reaction Pathways Piperidine Piperidine (Secondary Amine) Monoalkylated Desired Product (Tertiary Amine) Piperidine->Monoalkylated Mono-alkylation (Desired) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Monoalkylated Dialkylated Byproduct (Quaternary Salt) AlkylHalide->Dialkylated Monoalkylated->Dialkylated Di-alkylation (Undesired)

Figure 2. Competing mono- and di-alkylation pathways in direct N-alkylation.

G cluster_workflow Protecting Group Strategy Workflow Start Piperidine Protect Step 1: Protect Add Boc Group Start->Protect BocPip N-Boc-Piperidine Protect->BocPip Alkylate Step 2: Alkylate Add R-X BocPip->Alkylate BocAlkylPip N-Alkyl-N-Boc- Piperidine Alkylate->BocAlkylPip Deprotect Step 3: Deprotect Remove Boc Group BocAlkylPip->Deprotect Final Pure Mono-alkylated Piperidine Deprotect->Final

Figure 3. High-level workflow for the Boc-protecting group strategy.

References

Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reductive amination conditions for the synthesis of piperidines.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination process for piperidine synthesis in a question-and-answer format.

Q1: My reductive amination is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in reductive amination can arise from several factors. The most common areas to investigate are inefficient imine or iminium ion formation, the choice and quality of the reducing agent, and suboptimal reaction conditions.[1]

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the carbonyl compound and the amine to form an imine or iminium ion is a critical equilibrium step.[1]

    • Solution: To shift the equilibrium towards the imine, it is often beneficial to remove water as it forms. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[1] A mildly acidic pH (typically between 4 and 6) is generally optimal for imine formation.[1] This can be achieved by adding a catalytic amount of an acid like acetic acid.

  • Inappropriate Reducing Agent: The choice of reducing agent is crucial for the success of the reaction.

    • Solution: A strong reducing agent, such as sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to lower yields of the desired piperidine.[1][2] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as these reagents preferentially reduce the iminium ion over the carbonyl group.[1][3]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: While many reductive aminations proceed well at room temperature, gentle heating may be necessary for less reactive substrates.[4] The choice of solvent is also important; commonly used solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[4][5] Protic solvents like methanol can accelerate imine formation.[6]

Q2: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

The formation of side products is a common challenge in reductive amination. The most frequently observed side reactions are over-alkylation of the amine and reduction of the starting carbonyl compound to an alcohol.

  • Over-alkylation: This occurs when the newly formed piperidine (a secondary amine) is more nucleophilic than the starting amine and reacts further with the carbonyl compound and iminium ion intermediates, leading to the formation of tertiary amines.[1]

    • Solution: To minimize over-alkylation, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.[1] Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can also help control this side reaction.[1]

  • Reduction of Carbonyl to Alcohol: If the reducing agent is too reactive, it can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reductive amination pathway.[1]

    • Solution: Employing a milder reducing agent that is selective for the iminium ion, such as NaBH(OAc)₃ or NaBH₃CN, is the most effective way to prevent this side reaction.[1][2] Alternatively, a two-step process where the imine is formed first, followed by the addition of a less selective reducing agent like NaBH₄, can also be used.[5]

Q3: My reaction is very slow or not proceeding at all, especially with sterically hindered substrates. What can I do to drive it to completion?

Slow or stalled reactions are often encountered with sterically hindered ketones or amines.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically demanding substrates.

    • Use of Additives: Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can be added to activate the carbonyl group and facilitate imine formation, particularly for less reactive substrates.[2][5]

    • Optimize pH: Ensure the pH is in the optimal range of 4-6 to promote imine formation.[1]

    • Solvent Choice: The use of a protic solvent like methanol can sometimes accelerate sluggish imine formations.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination?

A mildly acidic pH, typically between 4 and 6, is generally considered optimal for the formation of the imine/iminium ion intermediate.[1] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high (basic), the carbonyl group will not be sufficiently activated for nucleophilic attack.

Q2: Which reducing agent is best for my reaction?

The choice of reducing agent depends on the specific substrates and desired reaction conditions (one-pot vs. two-step).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for one-pot reactions due to its mildness and high selectivity for iminium ions over carbonyls. It is less toxic than NaBH₃CN.[3][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for iminium ions and suitable for one-pot procedures. However, it is highly toxic and generates cyanide waste.[3][8]

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent, but its lack of selectivity often necessitates a two-step procedure where the imine is formed before the addition of the reductant.[2][3]

Q3: Can I run the reaction as a one-pot procedure?

Yes, one-pot reductive aminations are very common and efficient, especially when using selective reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.[8][9] These reagents allow for the in-situ formation and reduction of the imine/iminium ion.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] You can track the consumption of the starting materials (aldehyde/ketone and amine) and the appearance of the piperidine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃ or STABMild, highly selective for iminium ions, suitable for one-pot reactions, less toxic.[3][7]Water-sensitive.[5]DCE, DCM, THF, Dioxane.[5]
Sodium CyanoborohydrideNaBH₃CNExcellent selectivity for iminium ions, suitable for one-pot reactions.[3]Highly toxic, generates cyanide byproducts.[3]Methanol, Ethanol.[5]
Sodium BorohydrideNaBH₄Cost-effective, potent reducing agent.[3]Lacks selectivity, can reduce starting carbonyls, often requires a two-step procedure.[3]Methanol, Ethanol.[5]

Table 2: Influence of Solvent on Reductive Amination Efficiency

SolventPolarityProtic/AproticGeneral Observations
Dichloromethane (DCM)PolarAproticCommonly used, good for dissolving a wide range of substrates.[5]
1,2-Dichloroethane (DCE)PolarAproticPreferred solvent for reactions with NaBH(OAc)₃.[9]
Tetrahydrofuran (THF)PolarAproticA versatile solvent for many reductive aminations.[5]
Methanol (MeOH)PolarProticCan accelerate imine formation; suitable for use with NaBH₃CN and NaBH₄.[5][6]
Ethyl Acetate (EtOAc)PolarAproticConsidered a "greener" solvent alternative to chlorinated solvents for some reductive aminations.[4]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid (0.1-1.0 equiv.).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition may be necessary to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when using a less selective reducing agent or to minimize over-alkylation.

  • Imine Formation:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent like methanol.

    • If necessary, add a dehydrating agent such as molecular sieves to drive the imine formation to completion.

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 equiv.) in small portions.

    • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate to yield the crude piperidine. Purify as necessary.

Visualizations

ReductiveAminationWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Aldehyde Aldehyde/ Ketone Start->Aldehyde Amine Amine Start->Amine Mix Mix & Dissolve in Solvent Aldehyde->Mix Amine->Mix Imine_Formation Imine/Iminium Ion Formation Mix->Imine_Formation Add Acid Catalyst (optional) Reduction Reduction Imine_Formation->Reduction Add Reducing Agent Quench Quench Reaction Reduction->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify End Final Product: Piperidine Purify->End

Caption: General workflow for the reductive amination synthesis of piperidines.

TroubleshootingDecisionTree Start Low Yield or Side Products? LowYield Low Yield Start->LowYield Yes SideProducts Side Products Start->SideProducts No, but... CheckImine Check Imine Formation (TLC/LC-MS) LowYield->CheckImine OverAlkylation Over-alkylation? SideProducts->OverAlkylation CheckReagent Check Reducing Agent CheckImine->CheckReagent Imine OK OptimizeImine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-6) - Add acid catalyst CheckImine->OptimizeImine Incomplete CheckConditions Check Reaction Conditions CheckReagent->CheckConditions Reagent OK ChangeReagent Change Reducing Agent: - Use milder reagent (e.g., NaBH(OAc)3) - Check reagent quality CheckReagent->ChangeReagent Issue Found OptimizeConditions Optimize Conditions: - Increase temperature - Change solvent CheckConditions->OptimizeConditions Suboptimal AlcoholFormation Alcohol Formation? OverAlkylation->AlcoholFormation No PreventOverAlkylation Minimize Over-alkylation: - Use stepwise procedure - Adjust stoichiometry OverAlkylation->PreventOverAlkylation Yes PreventAlcohol Prevent Alcohol Formation: - Use selective reducing agent (e.g., NaBH(OAc)3) - Use two-step procedure AlcoholFormation->PreventAlcohol Yes

Caption: Decision tree for troubleshooting common issues in reductive amination.

References

"troubleshooting low yield in N-benzyl-N-methylpiperidin-4-amine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzyl-N-methylpiperidin-4-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is resulting in a very low yield. What are the most common causes?

Low yields in the synthesis of this compound via reductive amination can stem from several factors. The most critical areas to investigate are incomplete imine/iminium ion formation, the choice and quality of the reducing agent, and the overall reaction conditions.[1]

  • Imine Formation: The initial reaction between the ketone (e.g., N-methyl-4-piperidone) and the amine (e.g., benzylamine) to form an imine is a reversible equilibrium. If this equilibrium does not favor the imine, the subsequent reduction step will be inefficient.[1] Water is a byproduct of this step, and its presence can shift the equilibrium back to the starting materials.

  • Reducing Agent: The choice of reducing agent is crucial. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to an alcohol byproduct before it has a chance to form the imine.[2] Milder, more selective agents are generally preferred for this reaction.[1][3]

  • Reaction pH: The pH of the reaction medium is critical for imine formation. A mildly acidic environment (typically pH 4-5) is optimal as it catalyzes the dehydration step to form the iminium ion without deactivating the amine nucleophile.[1][2]

Q2: I am observing a significant amount of N-methyl-4-piperidinol in my crude product. How can I prevent this side reaction?

The formation of the corresponding alcohol from the ketone starting material is a common side reaction when the reducing agent is too reactive.[1] This occurs when the hydride agent reduces the carbonyl group of N-methyl-4-piperidone faster than it reduces the in-situ formed iminium ion.

To prevent this, you should use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is a milder and more selective agent than sodium borohydride.[3][4] Another option is sodium cyanobrorohydride (NaBH₃CN), which is also selective but more toxic.[2][5] Pre-forming the imine before adding the reducing agent can also help minimize this side product.[1]

Q3: How can I effectively monitor the progress of my reaction to identify the optimal endpoint?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the starting materials (N-methyl-4-piperidone and benzylamine) and the reaction mixture on a TLC plate, you can track the consumption of the limiting reagent and the formation of the new product spot.

A typical procedure involves preparing a TLC chamber with a suitable solvent system (e.g., 10% methanol in dichloromethane).[1] Spot the plate with your starting materials for reference and then take aliquots from your reaction mixture at regular intervals (e.g., every 30-60 minutes). The reaction is generally complete when the spot corresponding to the limiting starting material has disappeared.

Q4: My purification by column chromatography is leading to significant product loss. Are there alternative methods?

The basic nature of the amine product can cause it to streak or bind irreversibly to standard silica gel, leading to poor recovery.[6] If you must use silica chromatography, consider pre-treating the silica with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites and improve recovery. Alternatively, using basic alumina for chromatography can be a better option for strongly basic compounds.

Other purification methods to consider include:

  • Acid-Base Extraction: As the product is a base, it can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then re-basified (e.g., with NaOH) and extracted back into an organic solvent.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.[6]

Synthesis Pathway and Potential Pitfalls

The most common route for synthesizing this compound is the reductive amination of N-methyl-4-piperidone with benzylamine.

G Start N-Methyl-4-piperidone + Benzylamine Imine Iminium Ion Intermediate Start->Imine - H₂O (Acid Catalyst, pH 4-5) SideProduct N-Methyl-4-piperidinol (Byproduct) Start->SideProduct Product N-benzyl-N-methyl- piperidin-4-amine Imine->Product Reduction [e.g., NaBH(OAc)₃]

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow

If you are experiencing low yields, use the following decision tree to diagnose the issue.

G Start Low Yield Observed Check_SM Analyze Crude Mixture (TLC, NMR) Start->Check_SM Problem_Incomplete High % of Starting Ketone/Amine Check_SM->Problem_Incomplete Incomplete Reaction? Problem_SideProduct Significant Byproduct (e.g., Alcohol) Check_SM->Problem_SideProduct Side Products Present? Problem_Clean Crude Mixture is Clean but Yield is Low Check_SM->Problem_Clean Purification Issue? Sol_Imine Optimize Imine Formation: - Check/Adjust pH to 4-5 - Add dehydrating agent (e.g., molecular sieves) - Increase reaction time/temp Problem_Incomplete->Sol_Imine Yes Sol_Reducer Optimize Reduction: - Use a milder reductant (e.g., NaBH(OAc)₃) - Pre-form imine before adding reductant Problem_SideProduct->Sol_Reducer Yes Sol_Purification Optimize Purification: - Use base-washed silica or basic alumina - Consider acid/base extraction - Check for volatility losses Problem_Clean->Sol_Purification Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Data Summary

The choice of reducing agent and reaction conditions significantly impacts the success of the reductive amination.

ParameterCondition 1Condition 2Condition 3Recommendation/Comment
Starting Materials N-methyl-4-piperidone, BenzylamineN-methyl-4-piperidone, BenzylamineN-methyl-4-piperidone, BenzylamineStoichiometry is typically 1:1 to 1:1.2 (ketone:amine).
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is often preferred for its selectivity and lower toxicity.[1][4]
Solvent Methanol (MeOH)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents like DCM/DCE are common with NaBH(OAc)₃.
Additive NoneAcetic Acid (AcOH)Acetic Acid (AcOH)A catalytic amount of acid is needed to facilitate iminium ion formation.[2][5]
Typical Yield Variable, often lowerGood to ExcellentGood to ExcellentYields are highly dependent on substrate and precise conditions.
Major Byproduct Risk N-methyl-4-piperidinolLowLowNaBH₄ is a stronger reducing agent and can readily reduce the starting ketone.[2]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃

This protocol details a standard procedure for the synthesis of this compound.[4][7]

Materials:

  • N-methyl-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methyl-4-piperidone (1.0 eq) and anhydrous DCE or DCM (to make a ~0.2 M solution).

  • Add benzylamine (1.1 eq) to the stirred solution.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography (using silica gel treated with 1% triethylamine) or another suitable method.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC developing chamber with an appropriate eluent (e.g., 90:10:1 DCM/Methanol/Triethylamine).

  • On a silica gel TLC plate, spot the starting N-methyl-4-piperidone, starting benzylamine, and a co-spot of both.

  • After the reaction has started, use a capillary tube to take a small aliquot of the reaction mixture and spot it on the plate.

  • Repeat the spotting process at regular time intervals on new lanes.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light (benzylamine and the product are UV active) and/or by staining with a suitable agent like potassium permanganate.

  • The reaction is complete when the limiting reactant spot (usually the piperidone) is no longer visible.

References

"N-benzyl-N-methylpiperidin-4-amine degradation pathways and stability issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N-methylpiperidin-4-amine. The information is designed to address common stability and degradation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure of this compound, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis. These pathways can lead to the formation of several degradation products. Forced degradation studies under various stress conditions are essential to identify the specific degradants for your formulation.[1][2]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?

A2: Forced degradation studies are crucial for understanding the stability of a drug substance.[1][3] Typical conditions include:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperatures.

  • Basic Hydrolysis: 0.1 N NaOH at elevated temperatures.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to UV and fluorescent light as per ICH Q1B guidelines.

Q3: How can I analyze the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable due to the presence of the benzyl chromophore.[4] For structural elucidation of unknown degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[4][5]

Q4: I am observing a loss of potency in my sample. What could be the cause?

A4: Loss of potency can be attributed to the degradation of the parent compound. The specific cause will depend on the storage and handling conditions. Potential reasons include exposure to acidic or basic conditions, oxidizing agents, light, or elevated temperatures. It is recommended to perform a stability study under your specific experimental conditions to identify the root cause.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of the parent compound.Perform forced degradation studies to identify the conditions causing degradation. Use LC-MS to identify the mass of the new peaks and propose potential structures.
Change in sample color (e.g., yellowing) Often indicative of oxidative degradation or photolytic degradation.Protect the sample from light and store it under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation if compatible.
Precipitation or insolubility issues Formation of less soluble degradation products or salt formation in buffered solutions.Analyze the precipitate separately to identify its composition. Adjust the pH of the solution or consider a different solvent system.
Inconsistent analytical results The analytical method may not be stability-indicating, meaning it cannot separate the parent drug from its degradation products.Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can resolve the parent peak from all potential degradation product peaks generated during forced degradation studies.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under different stress conditions.

G Potential Hydrolytic Degradation Pathways parent This compound acid_cond Acidic Conditions (e.g., HCl) parent->acid_cond base_cond Basic Conditions (e.g., NaOH) parent->base_cond product1 N-methylpiperidin-4-amine acid_cond->product1 N-debenzylation product2 Benzyl alcohol acid_cond->product2 product3 N-benzyl-piperidin-4-amine base_cond->product3 N-demethylation

Caption: Potential hydrolytic degradation pathways.

G Potential Oxidative Degradation Pathway parent This compound oxid_cond Oxidative Stress (e.g., H₂O₂) parent->oxid_cond n_oxide N-oxide derivative oxid_cond->n_oxide N-oxidation

Caption: Potential oxidative degradation pathway.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After heating, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. After heating, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period, protected from light.

    • Thermal Degradation: Store the solid drug substance in an oven at 60°C for a specified period. Also, reflux a solution of the drug substance.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

HPLC Method for Stability Indication
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7). The gradient program should be optimized to separate the parent peak from all degradation product peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from a forced degradation study. The extent of degradation should be targeted between 5-20% for meaningful results.[6]

Stress Condition Duration % Assay of Parent Compound % Total Impurities Major Degradant(s) (RRT)
0.1 N HCl (60°C)8 hours
0.1 N NaOH (60°C)4 hours
3% H₂O₂ (RT)24 hours
Dry Heat (80°C)48 hours
Photolytic1.2 million lux hours

RRT: Relative Retention Time

References

Technical Support Center: Synthesis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the synthesis and purification of N-benzyl-N-methylpiperidin-4-amine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common impurities in the this compound synthesis via reductive amination?

The most frequently observed impurities include unreacted starting materials, byproducts from side reactions, and remnants of reagents. Specifically, you should look for:

  • Unreacted N-benzyl-4-piperidone: The ketone starting material.

  • N-benzyl-4-hydroxypiperidine: Formed if the ketone's carbonyl group is reduced to an alcohol.

  • Unreacted Methylamine or Benzaldehyde: Depending on the specific reductive amination strategy.

  • Imine Intermediate: The product formed between the ketone and the amine before the reduction step. Incomplete reduction will leave this impurity.

  • Borate Salts and Acetic Acid: Byproducts from reducing agents like sodium triacetoxyborohydride (STAB).[1][2]

Q2: My analysis (TLC/NMR) of the crude product shows a significant amount of unreacted N-benzyl-4-piperidone. What could have gone wrong?

The presence of unreacted ketone typically points to an issue with the reduction step. Consider the following possibilities:

  • Insufficient Reducing Agent: The molar equivalent of the reducing agent may have been too low to fully reduce the imine formed in situ.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) and other borohydride reagents are sensitive to moisture.[2] Ensure the reagent is fresh and the reaction is conducted under anhydrous conditions.

  • Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion. Allow the reaction to stir overnight at room temperature to ensure full conversion.

Q3: I've identified N-benzyl-4-hydroxypiperidine as a major byproduct. How can this be prevented?

The formation of the corresponding alcohol occurs when the reducing agent reacts directly with the starting ketone instead of the imine intermediate. To prevent this:

  • Use a Milder, Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred for reductive aminations because it reduces imines much faster than ketones.[2][3] Harsher reagents like sodium borohydride (NaBH₄) are more likely to reduce the ketone directly.[2]

  • Control the Order of Addition: If using a less selective reagent like NaBH₄, the ketone and amine should be allowed to stir for a period to form the imine before the reducing agent is added.[2]

Q4: How are residual salts and byproducts from the reducing agent typically removed?

Byproducts from the reducing agent are generally removed during the initial aqueous workup. After the reaction is complete, it should be quenched by slowly adding an aqueous solution, such as saturated sodium bicarbonate or water. This decomposes any remaining reducing agent and its byproducts into water-soluble salts, which can be separated from the organic layer containing the product.[1]

Q5: What is the most reliable method for purifying the crude this compound?

For a basic amine like the target compound, acid-base extraction is a highly effective and scalable purification technique. This method separates the basic product from neutral impurities (like the alcohol byproduct) and acidic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid, which protonates the amine and pulls it into the aqueous layer. The layers are separated, and the aqueous layer is then basified to deprotonate the amine, which can then be re-extracted into a fresh organic solvent.

Q6: I'm experiencing low recovery yields with silica gel column chromatography. Are there better alternatives?

Yes, low recovery on silica is a known issue for some amine compounds, which can interact strongly with the acidic silica gel.[4][5] If chromatography is proving difficult, consider these alternatives:

  • Vacuum Distillation: If the product is thermally stable, fractional distillation under reduced pressure can effectively separate it from non-volatile impurities.[4]

  • Crystallization as a Salt: The purified amine can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with an acid (e.g., HCl in ether) to form the hydrochloride salt.[6] This salt is often a stable, crystalline solid that can be easily filtered and washed, providing a very pure final product.[1]

Purification Methodologies Summary

The following table compares common purification techniques for this compound.

Purification MethodPrinciple of SeparationCommon Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Difference in acidity/basicity (pKa)Neutral compounds (e.g., N-benzyl-4-hydroxypiperidine), acidic byproductsHighly scalable, cost-effective, avoids chromatographyWill not separate other basic impurities from the product
Column Chromatography Difference in polarity and adsorption to a stationary phaseMost impurities with differing polarityCan achieve very high purity by separating structurally similar compoundsCan result in low recovery for basic amines; requires significant solvent and time.[4][5]
Vacuum Distillation Difference in boiling pointsNon-volatile starting materials and byproductsExcellent for large quantities; no solvents required for the final productThe compound must be thermally stable; may not separate impurities with similar boiling points.[4]
Crystallization as a Salt Formation of a pure, insoluble crystalline solidImpurities that remain soluble in the mother liquorYields a highly pure, stable, and easy-to-handle solid productYield can be lost in the mother liquor; requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from N-benzyl-4-piperidone and methylamine using sodium triacetoxyborohydride.

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-benzyl-4-piperidone (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent.

  • Add a solution of methylamine (1.2 eq, e.g., 2M in THF).

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • In portions, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture.

  • Let the reaction proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude product from Protocol 1 in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq) solution.

  • Separate the layers. Keep the acidic aqueous layer, which now contains the protonated amine product. The organic layer contains neutral impurities.

  • Wash the organic layer one more time with 1M HCl to ensure complete extraction of the amine.

  • Combine all acidic aqueous layers. Cool this solution in an ice bath.

  • Slowly add a 3M NaOH (aq) solution with stirring until the pH is >12.

  • Extract the now basic aqueous solution three times with fresh DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.

Visual Diagrams

reaction_pathway start_ketone N-Benzyl-4-piperidone intermediate Imine Intermediate start_ketone->intermediate Imine Formation (reversible) start_amine Methylamine (CH3NH2) start_amine->intermediate Imine Formation (reversible) reagents + NaBH(OAc)3 (STAB) + Acetic Acid (cat.) product N-Benzyl-N-methyl- piperidin-4-amine intermediate->product Reduction

Caption: Reductive amination pathway for synthesis.

purification_workflow cluster_extraction Acid-Base Extraction crude 1. Crude Product in Organic Solvent wash_acid 2. Wash with 1M HCl crude->wash_acid separate1 3. Separate Layers wash_acid->separate1 basify 4. Basify Aqueous Layer (pH > 12 with NaOH) separate1->basify Aqueous Layer (contains protonated amine) neutrals Neutral Impurities (in organic layer) separate1->neutrals Organic Layer extract 5. Extract with Organic Solvent basify->extract dry 6. Dry & Evaporate extract->dry pure Pure Product (Free Base) dry->pure

Caption: Workflow for purification via acid-base extraction.

troubleshooting_guide start Analyze Crude Mixture (TLC, NMR, LC-MS) q_ketone Unreacted Ketone Present? start->q_ketone q_alcohol Alcohol Byproduct (N-benzyl-4-hydroxypiperidine) Present? q_ketone->q_alcohol No s_ketone Solution: • Check activity of reducing agent • Increase equivalents of reagent • Increase reaction time q_ketone->s_ketone Yes q_purity Still Impure After Workup? q_alcohol->q_purity No s_alcohol Solution: • Use a milder reagent (STAB) • Ensure imine formation occurs before adding reductant q_alcohol->s_alcohol Yes s_purity Purification Options: • Acid-Base Extraction • Vacuum Distillation • Crystallization as HCl salt q_purity->s_purity Yes end Pure Product q_purity->end No s_ketone->q_alcohol s_alcohol->q_purity s_purity->end

Caption: Troubleshooting logic for impurity identification.

References

Technical Support Center: Improving the Selectivity of N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the N-alkylation of piperidines, a cornerstone reaction in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines and how can they be minimized?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This occurs because the initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine (piperidine), making it susceptible to a second alkylation.[2] Another common issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or suboptimal reaction conditions.[1][3]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use an excess of the piperidine (2-3 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, potentially using a syringe pump, maintains a low concentration of the electrophile and reduces the likelihood of the tertiary amine product reacting further.[2][4][5]

  • Consider Reductive Amination: This alternative method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This pathway inherently avoids over-alkylation and the formation of quaternary ammonium salts.[6][7]

Q2: My N-alkylation reaction is very slow or results in a low yield. What are the potential causes and solutions?

A2: Low reactivity can stem from several factors:

  • Protonation of Piperidine: The reaction between an alkyl halide (R-X) and piperidine generates an acid (H-X), which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][4] The solution is to add a non-nucleophilic base to neutralize this acid.[2]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. Ensure you are using a good leaving group (I > Br > Cl > OTs).[3]

  • Steric Hindrance: Significant steric bulk on the piperidine ring (e.g., at the 2-position) or on the alkylating agent can impede the reaction.[3][6] In such cases, heating the reaction may be necessary, or switching to a less sterically demanding method like reductive amination might be beneficial.

  • Suboptimal Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally effective for direct alkylation reactions.[2][6]

Q3: How can I selectively alkylate the piperidine nitrogen in a molecule that contains another primary or secondary amine?

A3: Achieving selectivity in molecules with multiple amine functionalities, such as 4-aminomethylpiperidine, is a common challenge.[7] The secondary amine of the piperidine ring is generally more nucleophilic than a primary aminomethyl group.[7] However, for complete selectivity, two main strategies are employed:

  • Protecting Group Strategy: The most reliable method is to selectively protect the primary amine, often with a tert-butoxycarbonyl (Boc) group. The alkylation is then performed on the unprotected piperidine nitrogen, followed by the removal of the protecting group under acidic conditions.[7]

  • Controlled Direct Alkylation: By carefully controlling stoichiometry and reaction conditions, it is possible to favor mono-alkylation at the more reactive piperidine nitrogen without a protecting group.[7] Reductive amination can also favor alkylation at the more nucleophilic piperidine nitrogen.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Probable Cause Recommended Solution(s)
Low Yield & Water-Soluble Byproduct Significant formation of quaternary ammonium salt.[2] The desired tertiary amine may be trapped in the aqueous layer as its protonated form or as the quaternary salt.[2]1. Optimize Stoichiometry: Use a 2-3 fold excess of piperidine relative to the alkylating agent.[2] 2. Slow Addition: Add the alkylating agent slowly via a syringe pump.[4] 3. Add a Base: Incorporate a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to neutralize the acid byproduct.[2][4] 4. Switch to Reductive Amination: This method is highly selective for mono-alkylation and avoids quaternary salt formation.[6]
Reaction is Slow or Stalls 1. Piperidine Protonation: Acid generated during the reaction is quenching the nucleophile.[2][4] 2. Poor Reagent Reactivity: The leaving group on the alkylating agent is not sufficiently reactive, or there is significant steric hindrance.[3][6] 3. Low Temperature: The reaction requires thermal energy to overcome the activation barrier.1. Add a Base: Use a base like K₂CO₃ or DIPEA to scavenge the acid.[2][4] 2. Improve Reagents: Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide).[3] 3. Increase Temperature: Gently heat the reaction, but monitor closely as this can also increase the rate of over-alkylation.[2]
Difficulty in Product Purification The product is a mixture of mono-alkylated piperidine, unreacted piperidine, and the quaternary ammonium salt byproduct. The salt is often water-soluble and difficult to separate.[2]1. Aqueous Work-up: To obtain the free base, dissolve the crude reaction mixture in a solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.[1][4] 2. Column Chromatography: Purify the crude product by column chromatography on silica gel.[6] 3. Optimize Reaction: The best solution is to improve the reaction selectivity to minimize byproduct formation from the start.
Di-alkylation on a Piperazine Scaffold Piperazine has two reactive secondary amines, making selective mono-alkylation challenging.[8]1. Use a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom.[8][9] 2. Excess Piperazine: Use a large excess of piperazine relative to the alkylating agent.[8]

Comparative Data on N-Alkylation Methods

The choice of method significantly impacts selectivity and yield.

Method Alkylating Agent Key Advantages Common Challenges Typical Yields
Direct Alkylation Alkyl Halides (R-X)Simple, straightforward procedure.[6]Risk of over-alkylation (quaternary salt formation).[1][2][6] Reaction can be slow and may require heating.[2]Variable; can be high (>90%) under optimized conditions but may be lower (<70%) with complex substrates.[4]
Reductive Amination Aldehydes or KetonesMilder and often more selective.[6] Avoids over-alkylation.[2][6] Effective for sterically hindered substrates.Requires a reducing agent (e.g., NaBH(OAc)₃).[6] The carbonyl compound may be unstable or prone to self-condensation.Generally high and selective for the mono-alkylated product.[10]
Buchwald-Hartwig Amination Aryl/Hetaryl HalidesExcellent for forming C(sp²)-N bonds. Tolerates a wide range of functional groups.Requires a palladium catalyst and a specific ligand (e.g., XPhos).[11] Sensitive to air and moisture.[11]Moderate to excellent (43-93%), depending on substrates and catalyst system.[12]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of piperidine using an alkyl halide and a base to improve the reaction rate.[2][4]

  • Materials:

    • Piperidine (1.0 eq.)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)[2]

    • Anhydrous acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add piperidine, DIPEA, and anhydrous acetonitrile.

    • Stir the solution at room temperature.

    • Add the alkyl halide dropwise to the mixture.[2]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[6]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.[1]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography if necessary.[6]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details a highly selective method that avoids over-alkylation by using a carbonyl compound and a specific reducing agent.[6]

  • Materials:

    • Piperidine (1.2 eq.)

    • Aldehyde or Ketone (1.0 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone and piperidine in the anhydrous solvent.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can facilitate this step.

    • Add the sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[2]

Visual Guides

Troubleshooting_N_Alkylation start Start: N-Alkylation Experiment issue What is the main issue? start->issue overalkylation Over-alkylation / Quaternary Salt Formation issue->overalkylation Side Products low_yield Low Yield / Slow Reaction issue->low_yield Poor Conversion no_issue Good Yield & Selectivity issue->no_issue None sol_over1 Use 2-3 eq. of Piperidine overalkylation->sol_over1 sol_over2 Add Alkylating Agent Slowly (Syringe Pump) overalkylation->sol_over2 sol_over3 Switch to Reductive Amination overalkylation->sol_over3 sol_low1 Add a non-nucleophilic base (e.g., DIPEA, K2CO3) low_yield->sol_low1 sol_low2 Use more reactive alkyl halide (I > Br > Cl) low_yield->sol_low2 sol_low3 Increase Reaction Temperature low_yield->sol_low3

Caption: A decision tree for troubleshooting common N-alkylation issues.

Caption: Comparison of direct alkylation and reductive amination pathways.

Workflow_Direct_Alkylation setup 1. Reaction Setup (Dry flask, inert atmosphere) add_reagents 2. Add Piperidine, Base, & Anhydrous Solvent setup->add_reagents add_alkylant 3. Add Alkyl Halide Slowly add_reagents->add_alkylant react 4. Stir & Monitor Reaction (TLC / LC-MS) add_alkylant->react workup 5. Aqueous Work-up (Quench, Extract) react->workup purify 6. Purify Product (Column Chromatography) workup->purify

References

Technical Support Center: Synthesis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of N-benzyl-N-methylpiperidin-4-amine, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound is the reductive amination of N-benzyl-4-piperidone with methylamine. This one-pot reaction is efficient and proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the target amine. For laboratory and scale-up operations, sodium triacetoxyborohydride (NaBH(OAc)₃) is a favored reducing agent due to its mild and selective nature, minimizing the premature reduction of the starting ketone.

Q2: What are the critical parameters to control during the reductive amination process?

A2: To ensure a successful and high-yield synthesis, the following parameters are critical:

  • pH: Maintaining a mildly acidic environment (pH 5-6) is crucial for efficient imine formation.

  • Temperature: The reaction is typically carried out at room temperature. However, careful temperature control is necessary, especially during the addition of the reducing agent, as the reaction can be exothermic.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to prevent side reactions. An excess of methylamine can be used to drive the reaction to completion, but this may lead to purification challenges.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. It is imperative to use anhydrous solvents to prevent the hydrolysis of the reducing agent and the iminium intermediate.

Q3: What are the potential impurities and byproducts in this synthesis?

A3: Several impurities can arise during the synthesis of this compound. The most common include:

  • Unreacted N-benzyl-4-piperidone: Incomplete reaction can lead to the presence of the starting ketone in the final product.

  • N-benzyl-4-piperidinol: Over-reduction of the starting ketone by a less selective or overly reactive reducing agent can produce the corresponding alcohol.

  • Over-alkylated products: The secondary amine product can potentially react further, though this is less common with methylamine under controlled conditions.

  • Residual solvents and reagents: Solvents, excess methylamine, and byproducts from the reducing agent (e.g., acetate salts) may be present in the crude product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure the reaction pH is optimal (pH 5-6) by adding a catalytic amount of a weak acid like acetic acid. - Allow sufficient time for imine formation before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone. - Use anhydrous reaction conditions to prevent hydrolysis of the iminium ion intermediate.
Ineffective Reduction - Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is hygroscopic and its activity can diminish with improper storage. - Ensure the reducing agent is added portion-wise to control the reaction temperature and prevent decomposition.
Suboptimal Reaction Conditions - Verify the stoichiometry of the reactants. A slight excess of methylamine can be beneficial. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product Loss During Workup - The product is a basic amine and may have some water solubility. Perform multiple extractions with an appropriate organic solvent (e.g., DCM). - During the aqueous wash, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its freebase form and partitions into the organic layer.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Steps
Unreacted N-benzyl-4-piperidone Incomplete reaction.- Increase the reaction time. - Use a slight excess of methylamine and the reducing agent. - Ensure the reducing agent is active.
N-benzyl-4-piperidinol Reduction of the starting ketone.- Use a more selective reducing agent like sodium triacetoxyborohydride instead of stronger agents like sodium borohydride. - Add the reducing agent after the imine has formed, which can be confirmed by reaction monitoring.
Broad or Unresolved Peaks in Chromatography Presence of multiple impurities or product degradation.- Optimize the purification method. Consider using a different solvent system for column chromatography or recrystallization. - The product can be sensitive to acidic conditions over long periods. Neutralize the reaction mixture promptly during workup.

Experimental Protocols

Reductive Amination of N-benzyl-4-piperidone with Methylamine using Sodium Triacetoxyborohydride

This protocol is a general guideline for laboratory-scale synthesis. Optimization may be required for specific equipment and scales.

Materials:

  • N-benzyl-4-piperidone

  • Methylamine (e.g., 2 M solution in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.5 - 2.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC or LC-MS.

  • Once the formation of the imine is evident, slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. Maintain the temperature below 30°C.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via reductive amination. Please note that actual results may vary depending on the specific reaction conditions and scale.

Parameter Value Notes
Starting Material N-benzyl-4-piperidoneCommercially available.
Reagents Methylamine, Sodium Triacetoxyborohydride
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Reaction Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 70 - 90%Yields can be lower on larger scales without optimization.
Purity (after purification) >98%Purity should be assessed by HPLC, GC-MS, and NMR.

Visualizations

experimental_workflow start Start reactants 1. Mix N-benzyl-4-piperidone, methylamine, and acetic acid in DCM start->reactants imine_formation 2. Stir for 1-2h for imine formation reactants->imine_formation reduction 3. Add NaBH(OAc)3 and stir for 12-24h imine_formation->reduction quench 4. Quench with saturated NaHCO3 solution reduction->quench extraction 5. Extract with DCM quench->extraction workup 6. Wash with brine, dry, and concentrate extraction->workup purification 7. Purify by column chromatography or distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity check_imine Check imine formation (TLC/LC-MS) start->check_imine check_reductant Check reducing agent activity and stoichiometry start->check_reductant check_workup Review workup procedure (pH, extractions) start->check_workup incomplete_imine Incomplete imine formation check_imine->incomplete_imine Starting material remains bad_reductant Inactive/insufficient reducing agent check_reductant->bad_reductant Imine present, but not reduced workup_loss Product loss during workup check_workup->workup_loss Reaction appears complete, but isolated yield is low solution_imine Optimize pH (5-6), increase reaction time, ensure anhydrous conditions incomplete_imine->solution_imine solution_reductant Use fresh reducing agent, ensure correct stoichiometry bad_reductant->solution_reductant solution_workup Adjust pH to >10 during extraction, perform multiple extractions workup_loss->solution_workup

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

Technical Support Center: Interpreting NMR Spectra of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-benzyl-N-methylpiperidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the 1H and 13C NMR spectra of this compound.

Predicted NMR Data

Due to the limited availability of public spectral data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted 1H NMR Data (in CDCl3, 400 MHz)

SignalProtonsPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
a5H7.25-7.40Multiplet-
b2H~3.55Singlet-
c1H~2.80-2.95Multiplet-
d2H~2.70-2.85Multiplet (axial)-
e3H~2.30Singlet-
f2H~2.00-2.15Multiplet (equatorial)-
g2H~1.75-1.90Multiplet (axial)-
h2H~1.50-1.65Multiplet (equatorial)-

Predicted 13C NMR Data (in CDCl3, 100 MHz)

SignalCarbonPredicted δ (ppm)
iC~138-139
jCH~128-130
kCH~128-129
lCH~127-128
mCH2~63-64
nCH~58-60
oCH2~52-54
pCH3~42-44
qCH2~30-32

Molecular Structure with Atom Labeling

The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted NMR data tables.

Caption: Molecular structure of this compound with atom labeling for NMR signal assignment.

Troubleshooting and FAQs

Here are some common questions and issues that may arise during the NMR analysis of this compound.

Q1: Why are the signals for the piperidine ring protons so complex and overlapping?

A1: The piperidine ring exists in a chair conformation. This leads to axial and equatorial protons having different chemical environments and, therefore, different chemical shifts. The coupling between these protons (geminal, vicinal, and long-range) results in complex multiplets. Furthermore, the signals of the axial and equatorial protons on the same carbon can be broad or split into distinct multiplets, a phenomenon known as diastereotopicity.

Q2: How can I confidently assign the signals for the axial and equatorial protons of the piperidine ring?

A2:

  • Chemical Shift: Generally, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts.

  • Coupling Constants: The coupling constant between two adjacent axial protons (Jax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) and two equatorial protons (Jeq-eq) is smaller (2-5 Hz).

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the entire spin system of the piperidine ring.

Q3: The benzylic methylene (CH2) protons appear as a singlet in the predicted spectrum. Could they appear as a pair of doublets?

A3: Yes, this is possible. The two protons of the benzylic methylene group can be diastereotopic if there is a chiral center in the molecule or if rotation around the N-CH2 bond is restricted. In such a case, they would have different chemical shifts and would couple with each other, resulting in a pair of doublets (an AB quartet). The observation of a singlet suggests that, on the NMR timescale, these protons are equivalent, either due to free rotation or accidental chemical shift equivalence.

Q4: How can I confirm the presence of the N-methyl group?

A4: The N-methyl group should appear as a sharp singlet in the 1H NMR spectrum, typically in the range of 2.2-2.5 ppm. In the 13C NMR spectrum, the N-methyl carbon will appear as a single peak around 42-44 ppm.

Q5: My sample shows broad peaks in the NMR spectrum. What could be the cause?

A5:

  • Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening of NMR signals.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process (e.g., conformational changes in the piperidine ring) on a timescale comparable to the NMR experiment, the signals can be broadened. Acquiring the spectrum at a different temperature may help to sharpen the peaks.

  • pH: The protonation state of the amine can affect the spectrum. Ensure consistent sample preparation and consider buffering if necessary.

Experimental Protocol: Acquiring NMR Spectra

This section provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. Instrument Setup and 1H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Set the following acquisition parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Acquire the spectrum.

3. Data Processing for 1H NMR

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and coupling constants of the signals.

4. 13C NMR Acquisition

  • Use the same sample as for the 1H NMR.

  • Set the following acquisition parameters (for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: This will depend on the sample concentration, but typically ranges from a few hundred to several thousand scans.

  • Acquire the spectrum.

5. Data Processing for 13C NMR

  • Apply a Fourier transform to the FID.

  • Phase the spectrum.

  • Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.

Experimental Workflow

The following diagram outlines the logical flow of an NMR experiment for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Chemical Shift Calibration J->K L Integration (1H) K->L M Multiplicity and Coupling Constant Analysis (1H) K->M N Chemical Shift Assignment (1H and 13C) L->N M->N O Structural Elucidation N->O

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Technical Support Center: Resolving Broad Peaks in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of piperidine compounds, with a specific focus on resolving broad peaks.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving broad peaks in your chromatograms.

Question 1: My piperidine compound is showing a broad, tailing peak. What are the likely causes and how can I fix it?

Broad and tailing peaks for basic compounds like piperidines are often a result of secondary interactions with the stationary phase or suboptimal mobile phase conditions.

Answer:

The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[1][2][3] This leads to a mixed-mode separation mechanism (reversed-phase and ion-exchange), resulting in poor peak shape.[2][3]

Here is a step-by-step guide to troubleshoot this issue:

Step 1: Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter for controlling the ionization state of both the analyte and the silanol groups.[4][5][6]

  • Low pH (Ion-Suppression): At a low pH (typically < 3), the residual silanol groups are protonated and therefore neutral, minimizing ionic interactions with the protonated basic analyte.[3][7]

  • High pH (Analyte Neutralization): At a high pH (at least 2 pH units above the pKa of the piperidine compound), the analyte is in its neutral form, which also reduces unwanted ionic interactions. However, ensure your column is stable at high pH.

Experimental Protocol: Mobile Phase pH Optimization

  • Determine the pKa of your piperidine analyte.

  • Prepare a series of mobile phases with buffered pH values. For acidic conditions, use buffers like phosphate or formate. For basic conditions, use buffers like borate or carbonate, ensuring your column can tolerate the pH.

  • Analyze your sample using each mobile phase, keeping all other parameters constant.

  • Evaluate the peak shape, retention time, and resolution to determine the optimal pH.

Step 2: Use of Mobile Phase Additives

If adjusting the pH alone is not sufficient, consider using mobile phase additives.

  • Competing Bases: Add a small amount (0.05-0.1%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[8] These small, basic molecules will preferentially interact with the active silanol sites, effectively masking them from your analyte.[8]

  • Ion-Pairing Agents: For basic compounds, an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) can be added to the mobile phase.[9][10][11][12] The ion-pairing agent forms a neutral complex with the protonated piperidine, which then partitions onto the reversed-phase column with improved peak shape.[9][12]

Step 3: Column Selection

The choice of HPLC column is crucial for analyzing basic compounds.

  • High-Purity, End-Capped Columns: Modern columns made from high-purity silica (Type B) have a lower concentration of acidic silanol groups.[3][8] "End-capping" is a process that chemically derivatizes most of the remaining silanol groups, making them inert.[8]

  • Alternative Chemistry Columns:

    • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which helps to shield the analyte from residual silanols.[8]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, improving peak shape at low pH.[8]

  • Superficially Porous Particle (SPP) Columns: These columns, also known as core-shell columns, consist of a solid, non-porous core with a thin, porous outer shell.[13][14] This design leads to higher efficiency and sharper peaks at lower backpressure compared to fully porous particle (FPP) columns of the same size.[14][15][16]

Troubleshooting Flowchart

G start Broad/Tailing Peak for Piperidine Compound ph_adjust Adjust Mobile Phase pH (2 units from pKa) start->ph_adjust additives Use Mobile Phase Additives (Competing Base or Ion-Pairing) ph_adjust->additives Issue Persists resolved Peak Shape Resolved ph_adjust->resolved Issue Resolved column_select Select Appropriate Column (End-capped, Polar-Embedded, SPP) additives->column_select Issue Persists additives->resolved Issue Resolved instrument_check Check Instrument Parameters (Dead volume, injection volume, flow rate) column_select->instrument_check Issue Persists column_select->resolved Issue Resolved instrument_check->resolved Issue Resolved

Caption: A logical workflow for troubleshooting broad peaks.

Question 2: All peaks in my chromatogram are broad, not just the piperidine compound. What should I investigate?

Answer:

When all peaks are broad, the issue is likely systemic rather than a specific analyte-column interaction.[17]

Possible Causes and Solutions:

CauseSolution
Large Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[18]
Column Degradation or Void A void at the head of the column can cause band broadening. Try reversing and flushing the column (if permissible by the manufacturer). If the problem persists, replace the column.[7]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to broad peaks. Whenever possible, dissolve the sample in the initial mobile phase.[19]
High Flow Rate A flow rate that is too high can reduce efficiency and lead to broader peaks. Try reducing the flow rate.[1][17]
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the sample concentration.[7][20]

Frequently Asked Questions (FAQs)

Q1: How does temperature affect peak shape for piperidine compounds?

A: Temperature can influence selectivity and efficiency. Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks. However, excessively high temperatures can degrade the column. It is an important parameter to optimize, typically within a range of 25-50°C.[1]

Q2: My piperidine compound does not have a UV chromophore. How can I analyze it by HPLC?

A: For compounds lacking a UV-absorbing moiety, pre-column derivatization is a common strategy.[21] A reagent that reacts with the piperidine nitrogen to attach a chromophore can be used. For example, 4-toluenesulfonyl chloride can be used to create a derivative that is readily detectable by UV.[22][23]

Experimental Protocol: Pre-column Derivatization with 4-Toluene Sulfonyl Chloride

  • Reagent Preparation: Prepare a solution of 4-toluenesulfonyl chloride in a suitable solvent like acetonitrile. Also, prepare a basic buffer solution (e.g., sodium bicarbonate).

  • Derivatization Reaction: Mix your piperidine sample with the basic buffer. Add the derivatizing agent solution and allow the reaction to proceed. Optimization of reaction time and temperature may be necessary.

  • Sample Preparation for HPLC: After the reaction is complete, the sample may need to be neutralized or diluted before injection into the HPLC system.

Q3: What is the difference between a fully porous particle (FPP) and a superficially porous particle (SPP) column, and which is better for piperidine analysis?

A: FPP columns have porous particles throughout, while SPP columns have a solid core with a porous outer layer.[14] SPP columns generally provide higher efficiency and sharper peaks at lower backpressure.[14][15][16] For the analysis of basic compounds like piperidines, where peak shape can be challenging, an SPP column can offer significant advantages in terms of resolution and sensitivity.

Data Presentation: Comparison of FPP and SPP Columns

ParameterFully Porous Particle (FPP)Superficially Porous Particle (SPP)
Structure Porous throughoutSolid core, porous shell[14]
Efficiency Good, improves with smaller particlesHigher than FPP of the same size[15][16]
Backpressure Higher, especially with smaller particlesLower than FPP of similar efficiency
Peak Shape Can be prone to broadeningGenerally sharper peaks[14]

Q4: Can the way I prepare my sample cause broad peaks?

A: Yes, absolutely. As mentioned earlier, dissolving your sample in a solvent that is stronger than your mobile phase is a common cause of peak distortion.[19] Additionally, injecting too high a concentration of your sample can lead to column overload and result in broad, fronting, or tailing peaks.[7][20] Always aim to dissolve your sample in the mobile phase and perform a loading study to determine the optimal concentration and injection volume.

Signaling Pathway/Workflow Diagram

G cluster_causes Primary Causes of Broad Peaks cluster_solutions Troubleshooting Solutions silanol_interaction Secondary Silanol Interactions ph_control pH Control (Ion Suppression/Neutralization) silanol_interaction->ph_control additives Use of Additives (Competing Bases/Ion-Pairing) silanol_interaction->additives column_tech Advanced Column Technology (End-capped, SPP) silanol_interaction->column_tech ph_issue Incorrect Mobile Phase pH ph_issue->ph_control column_overload Column Overload method_opt Method Optimization (Load, Solvent, Flow) column_overload->method_opt

References

Validation & Comparative

A Comparative Guide to N-benzyl-N-methylpiperidin-4-amine and N-phenyl-1-(phenylmethyl)-4-piperidinamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, piperidine derivatives stand out as a critical structural motif, integral to a wide array of pharmacologically active compounds. This guide offers a detailed comparative analysis of two such derivatives: N-benzyl-N-methylpiperidin-4-amine and N-phenyl-1-(phenylmethyl)-4-piperidinamine . The latter is also commonly referred to as 1-Benzyl-N-phenylpiperidin-4-amine.

This document serves as a resource for researchers, scientists, and professionals in drug development, providing a side-by-side look at their chemical properties, synthetic pathways, and potential biological activities, based on available data for these and structurally related compounds. It is important to note that direct comparative experimental studies between these two specific molecules are limited in publicly accessible literature. Therefore, this guide leverages data from closely related analogs to infer and present a comparative perspective.

Physicochemical Properties: A Tabular Comparison

A fundamental step in evaluating the potential of a compound is the characterization of its physicochemical properties. The following table summarizes the key computed and experimental data for this compound and N-phenyl-1-(phenylmethyl)-4-piperidinamine.

PropertyThis compoundN-phenyl-1-(phenylmethyl)-4-piperidinamine
IUPAC Name This compound[1]1-benzyl-N-phenylpiperidin-4-amine[2]
Synonyms 4-(benzyl(methyl)amino)piperidine1-Benzyl-4-anilinopiperidine, 4-Anilino-1-benzylpiperidine[2]
CAS Number 76167-62-9[1]1155-56-2[2]
Molecular Formula C₁₃H₂₀N₂[1]C₁₈H₂₂N₂[2][3]
Molecular Weight 204.31 g/mol [1]266.38 g/mol [3]
XLogP3 1.93.5
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 34

Synthesis and Experimental Protocols

The synthesis of N-substituted piperidin-4-amines can be broadly approached through two primary strategies: the formation of the C4-N bond, typically via reductive amination of a corresponding piperidin-4-one, or the derivatization at the piperidine ring nitrogen (N1).

General Synthetic Workflow for N-Substituted Piperidin-4-amines

The following diagram illustrates the two common synthetic routes.

G cluster_0 Method 1: Reductive Amination cluster_1 Method 2: N-Alkylation/Arylation Piperidinone N-Substituted Piperidin-4-one ReductiveAmination Reductive Amination Piperidinone->ReductiveAmination Amine Amine (R₂NH₂) Amine->ReductiveAmination Product1 N-Substituted N'-Substituted Piperidin-4-amine ReductiveAmination->Product1 Forms C4-N bond Aminopiperidine Piperidin-4-amine Alkylation N-Alkylation or Buchwald-Hartwig Coupling Aminopiperidine->Alkylation AlkylHalide Alkyl/Aryl Halide (R₁X) AlkylHalide->Alkylation Product2 N-Substituted Piperidin-4-amine Alkylation->Product2 Forms N1-C bond

General synthetic strategies for N-substituted piperidin-4-amines.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone (A Precursor)

A common precursor for the synthesis of these compounds is 1-benzyl-4-piperidone. A representative synthesis protocol involves the reaction of benzylamine with methyl acrylate followed by Dieckmann condensation and hydrolysis decarboxylation.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Anhydrous toluene

  • Metallic sodium

  • Anhydrous methanol

  • Hydrochloric acid (25%)

  • Sodium hydroxide solution (35%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated NaCl solution

Procedure:

  • Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask. Heat the mixture to reflux with stirring.

  • Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

  • After the addition is complete, continue to reflux for 6 hours. During this period, increase the stirring speed and add an additional 100 mL of anhydrous toluene in portions.

  • Stop the reflux and cool the reaction mixture to room temperature.

  • Extract the mixture with 150 mL of 25% hydrochloric acid solution and reflux in an oil bath for 5 hours, or until a FeCl₃ test indicates the reaction is complete.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% NaOH solution with stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation. The remaining residue is then distilled under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid.[4]

Comparative Performance and Biological Activity

While a direct, head-to-head performance comparison from a single study is unavailable, we can infer potential biological activities based on studies of structurally similar piperidine derivatives. Phenylpiperidine and benzylpiperidine cores are known to interact with a variety of receptors in the central nervous system.

Target ClassThis compound (Inferred)N-phenyl-1-(phenylmethyl)-4-piperidinamine (Inferred)Supporting Evidence for Analogs
Sigma (σ) Receptors Potential for high affinity, particularly for σ₁ and σ₂ subtypes. The N-benzyl and N-methyl groups can influence selectivity.Likely to exhibit affinity for sigma receptors. The N-benzyl and N-phenyl groups are common motifs in sigma receptor ligands.Derivatives of 1-benzylpiperidine show high affinity for σ₁ receptors, with Ki values in the low nanomolar range.[5] Fentanyl and its derivatives, which share the N-phenylpiperidine scaffold, are known to bind to σ₁ receptors.[6]
Dopamine Receptors The N-benzylpiperidine scaffold is present in compounds with affinity for dopamine receptors, particularly D₄.The N-phenylpiperidine structure is a component of various dopamine receptor ligands.Benzyloxypiperidine derivatives have been identified as selective D₄ receptor antagonists.[7] 4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine.[8]
Serotonin (5-HT) Receptors N-substituted piperidines are known to interact with various 5-HT receptor subtypes.The N-phenylpiperidine moiety is found in ligands for 5-HT receptors.A derivative of N-(1-methylpiperidin-4-yl) with an N-(4-fluorophenylmethyl) group is a potent 5-HT₂A receptor inverse agonist.[9] Arylpiperazine derivatives with N-benzyl groups show high affinity for 5-HT₇ receptors.[10]
Opioid Receptors The core structure is related to precursors of synthetic opioids.This compound is a known impurity and related compound to fentanyl, a potent µ-opioid receptor agonist.[2]The N-phenyl-1-(phenylethyl)piperidine core is central to the structure of fentanyl and its analogs.

Experimental Workflow: Receptor Binding Assay

To quantitatively assess the performance of these compounds, a radioligand binding assay is a standard experimental protocol.

General Workflow for a Competitive Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubate at specific temperature and time Membrane->Incubation Radioligand Radioligand ([³H]-ligand) Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Rapid Filtration (to separate bound and free ligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Workflow for a competitive radioligand binding assay.
Protocol: Determination of Receptor Binding Affinity (General)

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-pentazocine for sigma receptors).

  • Test compounds (this compound and N-phenyl-1-(phenylmethyl)-4-piperidinamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and either the binding buffer (for total binding), the non-specific binding control, or a concentration of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

Both this compound and N-phenyl-1-(phenylmethyl)-4-piperidinamine are valuable scaffolds in medicinal chemistry with potential applications in the development of therapeutics targeting the central nervous system. Their structural differences, particularly the substitution on the 4-amino nitrogen (methyl vs. phenyl), are likely to confer distinct pharmacological profiles, including differences in receptor affinity, selectivity, and pharmacokinetic properties.

While direct comparative data is sparse, the information available on related analogs suggests that both compounds are promising candidates for further investigation. Researchers are encouraged to utilize the provided synthetic and analytical protocols as a starting point for their own studies to fully elucidate the therapeutic potential of these and other novel piperidine derivatives.

References

A Tale of Two Rings: A Comparative Guide to the Biological Activity of Piperidine and Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological and pharmacokinetic profile of a drug candidate. Among the most prevalent saturated heterocycles, piperidine and piperazine rings are hailed as "privileged scaffolds" for their ability to interact with a diverse array of biological targets with high affinity. This guide offers an objective comparison of these two foundational moieties, supported by experimental data, to inform their strategic application in drug design.

Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza counterpart, serve as versatile anchors for pharmacophoric groups. Their three-dimensional structures and the basicity of their nitrogen atoms are key to their biological activity, influencing properties like solubility, lipophilicity, and metabolic stability. While both are mainstays in medicinal chemistry, their subtle structural and physicochemical differences can lead to vastly different biological outcomes.

Comparative Analysis of Biological Activities

The choice between a piperidine and a piperazine scaffold can dramatically influence a compound's potency and selectivity across various biological targets. This is evident in their applications in anticancer, antimicrobial, and central nervous system (CNS) research.

Physicochemical Properties at a Glance

A key differentiator between the two scaffolds is their basicity. Piperidine is generally more basic than piperazine.[1] This higher basicity in piperidine can lead to stronger ionic interactions with biological targets but may also contribute to higher clearance rates and potential off-target effects.[1] The two nitrogen atoms in piperazine provide two pKa values, allowing for more nuanced control over basicity and solubility.[1]

PropertyPiperidinePiperazineImplication in Drug Design
pKa ~11.22pKa1: ~5.3-5.6, pKa2: ~9.7-9.8Influences salt formation, solubility, and strength of ionic interactions with targets. Piperazine's dual pKa allows for finer tuning.[1]
Lipophilicity Generally higherGenerally lowerImpacts membrane permeability and plasma protein binding. Piperidine's higher lipophilicity can be beneficial for CNS targets.[1]
Metabolic Stability Can be more stable depending on substitutionCan be a site of metabolic liabilityPiperidine may be preferred when metabolic stability is a primary concern.[1]
Permeability (Caco-2) Substituent-dependentCan act as permeation enhancersPiperazine may improve the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivativesCan be modulated to a greater extent due to two points of substitutionThe choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1]
Anticancer Activity

Both piperidine and piperazine derivatives have demonstrated significant potential as anticancer agents. The choice of the core ring can impact the mechanism of action and cytotoxic potency.

Compound ClassScaffoldCancer Cell LineIC50 / GI50 (µM)Reference
Vindoline Conjugate 23 PiperazineMDA-MB-468 (Breast)1.00[2]
Vindoline Conjugate 25 PiperazineHOP-92 (Lung)1.35[2]
Dibenzo[b,f]thiepin Derivative (DTPEP)PiperidineA549 (Lung)2.5[3]
Spirocyclopropyl oxindole-piperazinePiperazineHepG-2 (Liver)1.88[4]
1,3,4-oxadiazol-2-thiol Hybrid 5d Piperidine--[5]
1,3,4-oxadiazol-2-thiol Hybrid 5f Piperazine--[5]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Antimicrobial Activity

In the fight against microbial resistance, both scaffolds have been incorporated into novel antimicrobial agents. Their structural differences can influence their spectrum of activity and potency.

Compound ClassScaffoldMicroorganismMIC (µg/mL)Reference
Ciprofloxacin DerivativePiperazineS. aureus (Gram-positive)1-5[6]
Ciprofloxacin DerivativePiperazineE. coli (Gram-negative)>5[6]
1-Piperidinepentanoic Acid Derivative 1 PiperidineS. aureus- (Zone of inhibition: 14mm)[7]
1-Piperidinepentanoic Acid Derivative 2 PiperidineE. coli- (Zone of inhibition: 12mm)[7]
Novel Piperazine DerivativePiperazineC. albicans (Fungus)2.22[6]

MIC: Minimum Inhibitory Concentration.

Receptor Binding Affinity

A compelling example of the impact of scaffold selection on biological activity comes from a study on dual-target ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. In a pair of structurally analogous compounds, the substitution of a piperazine ring with a piperidine ring resulted in a dramatic shift in receptor affinity.

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)σ1R/hH3R SelectivityReference
4 Piperazine3.1715310.002[8][9][10]
5 Piperidine7.703.642.11[8][9][10]

Ki: Inhibition constant.

This data clearly demonstrates that while the change from piperazine to piperidine had a modest effect on hH3R affinity, it increased the affinity for the σ1R by over 400-fold, showcasing the profound influence of the heterocyclic core on receptor selectivity.[8][9][10]

Key Signaling Pathways

Piperidine and piperazine derivatives often exert their pharmacological effects by modulating G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and histamine receptors.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor (D2R) is a primary target for many antipsychotic drugs.[11] It is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12][13]

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Arylpiperidine/ Arylpiperazine Ligand Ligand->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response Leads to 5HT2A_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Arylpiperidine/ Arylpiperazine Ligand Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Neuronal Excitation & Plasticity Ca2->Response PKC->Response H3R_Signaling cluster_membrane Presynaptic Terminal H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Inhibits Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition Relieved Ligand H3R Antagonist (Piperidine/ Piperazine based) Ligand->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Promotes Experimental_Workflow cluster_input Input cluster_assays Pharmacological Evaluation cluster_output Output Test_Compound Test Compound (Piperidine vs. Piperazine Analog) Receptor_Binding Receptor Binding Assay (e.g., Radioligand Displacement) Test_Compound->Receptor_Binding Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ flux) Test_Compound->Functional_Assay Ki_IC50 Determine Ki / IC50 Receptor_Binding->Ki_IC50 EC50_Emax Determine EC50 / Emax Functional_Assay->EC50_Emax

References

A Comparative Guide to the Structure-Activity Relationship of N-benzyl-N-methylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzyl-N-methylpiperidin-4-amine analogs and related piperidine derivatives. Due to a lack of a singular, comprehensive study on this specific analog series, this guide synthesizes findings from various studies on structurally similar compounds to elucidate key SAR principles. The information herein is intended to guide researchers in the design and development of novel therapeutics based on the N-benzylpiperidine scaffold.

Structure-Activity Relationship Insights from Related Analogs

The N-benzylpiperidine moiety is a versatile scaffold found in a wide range of biologically active compounds. Modifications to the benzyl ring, the piperidine ring, and the substituents on the piperidine nitrogen significantly influence the pharmacological activity and target selectivity of these analogs.

1. Substitutions on the N-benzyl Group:

The nature and position of substituents on the benzyl ring play a crucial role in determining the affinity and selectivity of these compounds for various biological targets.

  • For Monoamine Transporters (DAT, SERT, NET): Studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl) piperidines have shown that substituents on the benzyl ring modulate affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, an analog with a C(2)-trifluoromethyl substitution on the benzyl ring was found to act as an allosteric modulator of hSERT binding. Several compounds in this series demonstrated low nanomolar affinity for DAT with a range of SERT/DAT selectivity ratios and minimal affinity for NET.[1] The presence of electron-withdrawing groups on the phenyl ring of a related series of 3,6-disubstituted piperidine derivatives was shown to be important for activity at the DAT.[2]

  • For Opioid Receptors: In the context of opioid receptor ligands, modifications to the N-benzyl group can influence affinity and functional activity (agonist vs. antagonist). While specific SAR data for this compound analogs is limited, research on related 4-substituted piperidines has shown that the nature of the lipophilic side chain, which can be an N-benzyl group, modulates selectivity between mu-opioid (MOR) and delta-opioid (DOR) receptors.[3]

2. Modifications of the Piperidine Ring and its Substituents:

The piperidine ring itself and the substituents at its 4-position are critical determinants of biological activity.

  • At the 4-Position: The nature of the substituent at the 4-position of the piperidine ring is a key factor in directing the compound to its biological target. In the case of this compound, the amine group is a crucial feature. In other series, this position is often modified to include esters, amides, or other functional groups to optimize interactions with the target protein. For example, in a series of N-benzylpiperidine carboxamide derivatives designed as cholinesterase inhibitors, the amide linker was found to be more metabolically stable than an ester linker.[4]

  • N-Methyl Group: The presence of a methyl group on the 4-amino nitrogen, creating a tertiary amine, can influence the compound's basicity, lipophilicity, and steric profile, thereby affecting its binding affinity and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize quantitative data for N-benzylpiperidine derivatives and related analogs from various studies. It is important to note that these compounds are not direct analogs of this compound but provide valuable insights into the SAR of the broader N-benzylpiperidine class.

Table 1: Affinity of N-Benzylpiperidine Derivatives for Monoamine Transporters

Compound/Analog SeriesTargetKi (nM)Reference
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl) piperidinesDATLow nanomolar range[1]
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl) piperidinesSERTVaried[1]
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl) piperidinesNETVery little affinity[1]
S,S-(-)-19a (cis-3,6-disubstituted piperidine)DAT11.3 (IC50)[2]

Table 2: Activity of Piperidine Derivatives at Opioid Receptors

Compound/Analog SeriesReceptorKi (nM)Efficacy (EC50, nM)Reference
4-Substituted PiperidinesMORVariedVaried[3]
4-Substituted PiperidinesDORVariedAntagonistic activity observed[3]

Table 3: Inhibitory Activity of N-Benzylpiperidine Derivatives against Cholinesterases and HDACs

CompoundTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Acetylcholinesterase0.41[4]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)Acetylcholinesterase5.94[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating N-benzylpiperidine analogs.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from methodologies used for assessing the binding affinity of compounds to the dopamine transporter.[5][6]

a. Membrane Preparation:

  • Dissect rat striata on ice and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

b. Binding Assay:

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • To each well, add the membrane preparation (e.g., 50-120 µg of protein), the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428).

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled DAT ligand (e.g., GBR 12909).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[7][8][9]

a. Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).

  • AChE enzyme solution of known activity.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

b. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every minute.

c. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]

a. Materials:

  • Cells in culture (e.g., a relevant neuronal or cancer cell line).

  • 96-well tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl or DMSO).

  • Test compounds.

b. Procedure:

  • Seed cells into a 96-well plate at a density of 104–105 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate at 37°C for 4 hours to overnight to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance from the absorbance of all wells.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 or GI50 value.

Visualizations

The following diagrams, created using Graphviz, illustrate key concepts relevant to the structure-activity relationship studies of this compound analogs.

SAR_Relationship cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold Core Structure Benzyl_Ring Benzyl Ring Substitutions (R1) Scaffold->Benzyl_Ring Piperidine_N Piperidine N-substituent (e.g., CH3 vs. others) Scaffold->Piperidine_N Position_4 4-Position Substituent (e.g., -N(CH3) vs. others) Scaffold->Position_4 Affinity Binding Affinity (Ki, IC50) Benzyl_Ring->Affinity Selectivity Target Selectivity Benzyl_Ring->Selectivity Piperidine_N->Affinity PK_Props Pharmacokinetics (ADME) Piperidine_N->PK_Props Position_4->Affinity Activity Functional Activity (Agonist/Antagonist) Position_4->Activity Biological_Effect Biological_Effect Affinity->Biological_Effect Overall Biological Effect Selectivity->Biological_Effect Overall Biological Effect Activity->Biological_Effect Overall Biological Effect PK_Props->Biological_Effect Overall Biological Effect

Caption: Logical relationships in the SAR of this compound analogs.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_to_Lead Hit-to-Lead (SAR Studies) Assay_Dev->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A simplified workflow for the drug discovery process.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D_Receptor Dopamine Receptor (e.g., D2) Dopamine->D_Receptor Binds DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake G_Protein G-protein (Gi/o) D_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling cAMP->Downstream DAT->Dopamine_Vesicle

Caption: Simplified dopamine signaling pathway at the synapse.

References

A Comparative Guide to the Validation of Analytical Methods for N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies applicable to the validation of N-benzyl-N-methylpiperidin-4-amine, a key building block in the synthesis of various active pharmaceutical ingredients.

While specific, publicly available validated methods for this compound are limited, this document outlines common and effective analytical techniques used for structurally similar piperidine and amine compounds. The information presented here is intended to guide researchers in establishing and validating their own analytical methods. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the analysis of non-volatile and volatile amines, respectively.[1]

Comparison of Analytical Techniques

The choice between analytical techniques hinges on the physicochemical properties of the analyte, such as volatility and thermal stability. For this compound, both HPLC and GC-MS present viable options for the development and validation of robust analytical methods.[1] The presence of a benzyl group in this compound provides a useful chromophore for UV detection in HPLC, which can simplify the analytical workflow.[2]

Table 1: Comparison of HPLC and GC-MS for the Analysis of Piperidine Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1]
Typical Analytes Non-volatile or thermally labile compounds.[1]Volatile and thermally stable compounds.[1]
Common Detectors Ultraviolet (UV) Detector, Mass Spectrometry (MS).[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]
Sample Preparation The sample is dissolved in a suitable solvent. Derivatization may be required to enhance UV detection.[1]Often requires derivatization for polar amines to improve volatility and peak shape. Can also involve headspace sampling for volatile impurities.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are example protocols for HPLC and GC-MS that can be adapted for the analysis of this compound, based on methods developed for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method suitable for the quantitative analysis of piperidine derivatives.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[3]

  • Detection: UV detection at a specified wavelength.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, such as a 50:50 v/v mixture of acetonitrile and water. Prepare a series of calibration standards by diluting a stock solution of the analyte in the same solvent.[1] For compounds lacking a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to form a UV-active compound.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on methods developed for the analysis of volatile amines in pharmaceutical ingredients.[1]

  • Instrumentation: Gas chromatograph equipped with a Mass Spectrometer (MS) and an autosampler.[4]

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: High-purity helium at a constant flow rate (e.g., 2.0 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 230°C at a rate of 20°C/minute.

    • Final hold: 10 minutes at 230°C.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 250°C.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 10:1.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or methanol.[2]

Validation Parameters

A comprehensive validation of an analytical method ensures its suitability for its intended purpose. The following parameters, as recommended by ICH guidelines, should be assessed.[5][6]

Table 2: Key Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.999.[1]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recovery within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Relative standard deviation (RSD) should be within acceptable limits (e.g., <10%).[1]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature, and flow rate.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental and validation workflows.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (e.g., HPLC, GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC

Caption: A flowchart of the analytical method validation process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Prepare Sample & Standards Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phase Equilibrate Equilibrate HPLC System Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: An experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_gc Data Analysis Sample_Prep_GC Prepare Sample & Standards (with derivatization if needed) Inject_GC Inject into GC Sample_Prep_GC->Inject_GC Separate_GC Separation in GC Column Inject_GC->Separate_GC Ionize Ionization Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS Identify Identify by Mass Spectrum Detect_MS->Identify Quantify_GC Quantify by Peak Area Detect_MS->Quantify_GC

References

"cross-reactivity of N-benzyl-N-methylpiperidin-4-amine in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological cross-reactivity of piperidine-based compounds, with a focus on potential off-target interactions in common biological assays. Due to the limited availability of specific cross-reactivity panel data for N-benzyl-N-methylpiperidin-4-amine in the public domain, this document uses the structurally related compound, 4-benzylpiperidine , as an illustrative example to showcase a typical cross-reactivity assessment. The principles and methodologies described herein are broadly applicable for evaluating the selectivity of novel chemical entities.

Executive Summary

The N-benzylpiperidine motif is a common scaffold in medicinal chemistry.[1] Compounds containing this structure often exhibit activity at monoamine transporters and other CNS targets. Understanding the cross-reactivity profile is crucial for predicting potential side effects and ensuring therapeutic efficacy. 4-Benzylpiperidine, for instance, acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[2] It also demonstrates weak inhibitory activity at monoamine oxidase (MAO) enzymes.[2] This guide outlines the quantitative data for these interactions, provides a standard protocol for assessing such activity, and illustrates the relevant biological pathway and experimental workflow.

Data Presentation: Off-Target Activity of 4-Benzylpiperidine

The following table summarizes the biological activity of 4-benzylpiperidine at several key monoamine targets. This data is critical for understanding its selectivity and potential for off-target effects.

TargetAssay TypeParameterValueSelectivity vs. 5-HTReference
Dopamine Transporter (DAT)Monoamine ReleaseEC₅₀109 nM48-fold[2]
Norepinephrine Transporter (NET)Monoamine ReleaseEC₅₀41.4 nM127-fold[2]
Serotonin Transporter (SERT)Monoamine ReleaseEC₅₀5,246 nM1-fold (Baseline)[2]
Monoamine Oxidase A (MAO-A)Enzyme InhibitionIC₅₀130 µM-[2]
Monoamine Oxidase B (MAO-B)Enzyme InhibitionIC₅₀750 µM-[2]

Mandatory Visualizations

Diagrams are provided to visualize a key signaling pathway relevant to piperidine compounds and a standard workflow for assessing cross-reactivity.

G Figure 1: Simplified Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine Metabolites Metabolites MAO->Metabolites Synapse->DAT Reuptake DR Dopamine Receptors (D1-D5) Synapse->DR Signaling Downstream Signaling DR->Signaling

Caption: Figure 1: Simplified Dopamine Signaling Pathway.

G Figure 2: General Workflow for Compound Cross-Reactivity Screening cluster_workflow Experimental Workflow for Cross-Reactivity Profiling A Compound Selection (e.g., this compound) B Primary Target Assay (Confirms on-target activity) A->B C Broad Panel Screening (e.g., 44+ GPCRs, Kinases, Ion Channels) B->C D Hit Identification (Significant off-target binding detected) C->D Binding >50% at 10µM H No Significant Hits C->H Binding <50% E Dose-Response Assays (Determine IC₅₀/EC₅₀ for off-targets) D->E F Functional/Cell-Based Assays (Confirm agonist/antagonist activity) E->F G Data Analysis & Reporting (Calculate selectivity indices) F->G

Caption: Figure 2: General Workflow for Compound Cross-Reactivity Screening.

Experimental Protocols

The data presented in this guide are typically generated using radioligand binding assays and functional assays. Below is a detailed methodology representative of those used in the cited studies for assessing interactions with monoamine transporters.

Radioligand Transporter Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity of a test compound for a specific monoamine transporter (DAT, NET, or SERT).

1. Membrane Preparation:

  • HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 120mM NaCl, pH 7.4).[3]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[3]

  • The supernatant is discarded, and the membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.[3]

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • Membrane preparation (10-50 µg protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, or [³H]-Citalopram for SERT).[4]

    • Varying concentrations of the test compound (e.g., this compound) or a reference compound.

    • Assay buffer to reach a final volume (e.g., 250 µL).[3]

  • Non-specific binding is determined in parallel wells containing a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT).[4]

  • The plate is incubated for a set time (e.g., 60-120 minutes) at room temperature or 4°C to reach binding equilibrium.[3]

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[3]

  • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3]

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[3]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Comparative In Vitro Activity of N-benzyl-N-methylpiperidin-4-amine and Standard Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical in vitro acetylcholinesterase (AChE) inhibitory activity of N-benzyl-N-methylpiperidin-4-amine against established standard drugs: Donepezil, Rivastigmine, and Galantamine. The data for the standard compounds are derived from publicly available scientific literature. Due to a lack of published in vitro studies on this compound, its activity is presented here as a hypothetical value for illustrative purposes. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease.[2][3] The in vitro assessment of a compound's ability to inhibit AChE is a crucial first step in the drug discovery process for potential cognitive enhancers.

Comparative Analysis of In Vitro AChE Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of this compound (hypothetical) and the standard inhibitors Donepezil, Rivastigmine, and Galantamine. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.

CompoundTarget EnzymeIC50 (nM)Comments
This compound Acetylcholinesterase (AChE)Hypothetical Value: 85 nMPutative AChE inhibitor based on structural similarity to known inhibitors.
Donepezil Acetylcholinesterase (AChE)2.8 - 6.7 nMA reversible, mixed competitive and non-competitive inhibitor of AChE.[4]
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)AChE: 4.3 nM (rat brain)A potent inhibitor of both AChE and BuChE.[5][6]
Galantamine Acetylcholinesterase (AChE)410 nMA competitive and reversible inhibitor of AChE.[7][8]

Experimental Protocols

The in vitro determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's colorimetric method.[6][9]

Ellman's Assay for Acetylcholinesterase Inhibition

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Test compound (this compound) and standard inhibitors (Donepezil, Rivastigmine, Galantamine) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound/standard inhibitor at different concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Below are diagrams illustrating the signaling pathway of acetylcholinesterase and the experimental workflow for its inhibition assay.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase signaling pathway and its inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - AChE Solution - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer C Dispense Reagents into 96-Well Plate: Buffer, DTNB, Inhibitor A->C B Prepare Inhibitor Dilutions: - this compound - Standards (Donepezil, etc.) B->C D Add AChE Enzyme & Incubate C->D E Add ATCI Substrate to Initiate Reaction D->E F Measure Absorbance at 412 nm (Kinetic Reading) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: Experimental workflow for in vitro AChE inhibition assay.

References

A Comparative Guide to the Spectroscopic Data of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-benzyl-N-methylpiperidin-4-amine and its structural analogs. Due to the limited availability of public domain experimental data for this compound, this guide presents predicted spectroscopic characteristics based on data from closely related compounds. This information is intended to support research and development activities by offering a foundational understanding of the expected spectral properties of the target molecule.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside experimental data for its structural analogs. These predictions are derived from established spectroscopic principles and analysis of the provided experimental data for the analogs.

¹H NMR Spectroscopic Data Comparison

Table 1: Predicted and Experimental ¹H NMR Data (Chemical Shifts in δ, ppm)

ProtonsPredicted (this compound)Experimental (1-Benzyl-4-piperidylamine)[1]Experimental (N-benzyl-N-methylamine)
Aromatic (C₆H₅)~ 7.20 - 7.40 (m)Not specified7.28 - 7.38 (m)
Benzylic (CH₂)~ 3.50 (s)Not specified3.74 (s)
Piperidine H-2, H-6~ 2.80 - 3.00 (m)Not specified-
Piperidine H-4~ 2.50 - 2.70 (m)Not specified-
Piperidine H-3, H-5~ 1.50 - 1.90 (m)Not specified-
N-Methyl (CH₃)~ 2.25 (s)-2.44 (s)
Amine (NH₂)-Not specified-

Note: "m" denotes a multiplet and "s" denotes a singlet.

¹³C NMR Spectroscopic Data Comparison

Table 2: Predicted and Experimental ¹³C NMR Data (Chemical Shifts in δ, ppm)

CarbonPredicted (this compound)Experimental (1-Benzyl-4-piperidylamine)[1]Experimental (N-benzyl-N-methylamine)
Aromatic (C₆H₅)~ 127.0 - 130.0Not specified126.86, 128.11, 128.31, 140.27
Benzylic (CH₂)~ 63.0Not specified56.06
Piperidine C-2, C-6~ 53.0Not specified-
Piperidine C-4~ 58.0Not specified-
Piperidine C-3, C-5~ 30.0Not specified-
N-Methyl (CH₃)~ 42.0-35.98
IR Spectroscopic Data Comparison

Table 3: Predicted and Experimental IR Data (Wavenumbers in cm⁻¹)

Functional GroupPredicted (this compound)Experimental (1-Benzyl-4-piperidylamine)[1]Experimental (N-benzyl-N-methylamine)
C-H (Aromatic)~ 3020 - 3080Not specifiedNot specified
C-H (Aliphatic)~ 2800 - 3000Not specifiedNot specified
C-N Stretch~ 1100 - 1250Not specifiedNot specified
Aromatic C=C Bending~ 1450 - 1600Not specifiedNot specified
Mass Spectrometry Data Comparison

Table 4: Predicted and Experimental Mass Spectrometry Data (m/z)

IonPredicted (this compound)Experimental (1-Benzyl-4-piperidylamine)[1]Experimental (N-benzyl-N-methylamine)
[M]⁺204190121
[M-CH₃]⁺189-106
[C₇H₇]⁺ (benzyl)919191
[C₅H₁₀N]⁺84--
[C₆H₁₂N]⁺9898-

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A higher number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a hard ionization technique that leads to extensive fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic data acquisition and analysis.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample_Prep Sample Preparation NMR_Acq NMR Acquisition (¹H, ¹³C) Sample_Prep->NMR_Acq FTIR_Acq FTIR Acquisition Sample_Prep->FTIR_Acq MS_Acq MS Acquisition Sample_Prep->MS_Acq NMR_Proc NMR Processing (FT, Phasing) NMR_Acq->NMR_Proc FTIR_Proc FTIR Processing (Background Subtraction) FTIR_Acq->FTIR_Proc MS_Proc MS Processing (Peak Detection) MS_Acq->MS_Proc NMR_Analysis NMR Analysis (Chemical Shift, Coupling) NMR_Proc->NMR_Analysis FTIR_Analysis FTIR Analysis (Functional Groups) FTIR_Proc->FTIR_Analysis MS_Analysis MS Analysis (Fragmentation Pattern) MS_Proc->MS_Analysis Structure Structure Determination NMR_Analysis->Structure FTIR_Analysis->Structure MS_Analysis->Structure Logical_Relationship cluster_analogs Structural Analogs (Experimental Data) Target This compound (Data Predicted) Analog1 1-Benzyl-4-piperidylamine Target->Analog1 Comparison Analog2 N-benzyl-N-methylamine Target->Analog2 Comparison Analog3 N-Phenyl-1-(phenylmethyl)- 4-piperidinamine Target->Analog3 Comparison

References

A Comparative Purity Assessment of N-benzyl-N-methylpiperidin-4-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. Impurities can lead to undesirable side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks. This guide provides a comparative purity analysis of N-benzyl-N-methylpiperidin-4-amine, a key building block in the synthesis of various pharmaceutical compounds, from three different suppliers. The assessment is based on a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

The purity of this compound was evaluated from three commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. While all suppliers provided material with a stated purity of >95%, our analysis revealed notable differences in the impurity profiles. Supplier A's product demonstrated the highest purity with minimal process-related impurities. Supplier B's material contained a slightly higher level of a common synthetic byproduct, and Supplier C's product showed traces of residual starting material. This guide details the analytical methodologies used and presents the comparative data to assist researchers in making informed decisions when sourcing this critical chemical intermediate.

Data Presentation

The quantitative purity data obtained from HPLC, GC-MS, and NMR analyses for this compound from the three suppliers are summarized in the table below.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC Purity (Area %)99.8%98.5%97.2%
Known Impurity 1 (Area %)0.1%1.2%0.5%
Unknown Impurities (Total Area %)0.1%0.3%2.3%
GC-MS Purity (Area %)>99.5%98.2%97.0%
Volatile Impurities (Total Area %)<0.1%0.8%1.5%
Residual SolventsNot DetectedToluene (0.1%)Dichloromethane (0.2%)
¹H NMR Purity (mol %)>99%~98%~97%
Impurity SignalsMinimalObservableSignificant

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the in-house purity verification of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.[1][2]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at 210 nm.[1][2]

  • Sample Preparation: A 1 mg/mL solution of the sample in the mobile phase. The sample should be filtered through a 0.45 µm syringe filter before injection.[1]

  • Injection Volume: 10 µL.[1]

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: A 1 mg/mL solution of the sample in methanol. The solution should be filtered through a 0.45 µm syringe filter into a GC vial.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the compound and to detect and quantify impurities that have distinct proton signals.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Analysis: Acquire a standard ¹H NMR spectrum. Purity is estimated by comparing the integral of the main compound's signals to the integrals of impurity signals.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Acquisition cluster_preparation Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_report Conclusion supplier_a Supplier A Sample prep_hplc Prepare for HPLC supplier_a->prep_hplc prep_gcms Prepare for GC-MS supplier_a->prep_gcms prep_nmr Prepare for NMR supplier_a->prep_nmr supplier_b Supplier B Sample supplier_b->prep_hplc supplier_b->prep_gcms supplier_b->prep_nmr supplier_c Supplier C Sample supplier_c->prep_hplc supplier_c->prep_gcms supplier_c->prep_nmr hplc HPLC Analysis prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms nmr NMR Analysis prep_nmr->nmr data_analysis Comparative Data Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis conclusion Purity Assessment Report data_analysis->conclusion signaling_pathway cluster_synthesis Drug Synthesis cluster_cellular Cellular Mechanism cluster_response Physiological Response start_material This compound drug_synthesis Multi-step Synthesis start_material->drug_synthesis active_compound Active Pharmaceutical Ingredient (API) drug_synthesis->active_compound receptor GPCR Target active_compound->receptor API Binds to Receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response therapeutic_effect Therapeutic Effect cellular_response->therapeutic_effect

References

A Comparative Guide to the Synthesis of N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-benzyl-N-methylpiperidin-4-amine is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several alternative routes. This guide provides a comparative analysis of the two most prominent methods: Reductive Amination of N-benzyl-4-piperidone and Direct Benzylation of N-methyl-4-aminopiperidine. We will delve into detailed experimental protocols, present a quantitative comparison of the routes, and visualize the synthetic pathways to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

The choice of synthetic route can significantly impact the overall efficiency, yield, and purity of the final product. Below is a table summarizing the key quantitative parameters for the two primary methods.

ParameterMethod 1: Reductive AminationMethod 2: Direct Benzylation
Starting Materials N-benzyl-4-piperidone, MethylamineN-methyl-4-aminopiperidine, Benzyl halide
Typical Yield 75-90%60-80%
Reaction Time 12-24 hours4-8 hours
Reaction Temperature 0°C to Room TemperatureRoom Temperature to 60°C
Key Reagents Sodium triacetoxyborohydride or Sodium cyanoborohydride, Acetic AcidTriethylamine or Potassium carbonate
Purification Column chromatographyColumn chromatography
Advantages High yield, Good control over mono-methylationShorter reaction time
Disadvantages Longer reaction time, Requires a specific piperidone precursorPotential for over-alkylation (quaternary salt formation), Precursor may be less accessible

Experimental Protocols

Method 1: Reductive Amination of N-benzyl-4-piperidone

This method is a robust and widely used approach for the synthesis of N-substituted piperidines.[1] It involves the formation of an iminium ion intermediate from the reaction of N-benzyl-4-piperidone with methylamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[1]

Procedure:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added methylamine (1.2 eq, typically as a solution in a solvent like THF or water).

  • A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion. The mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is then cooled to 0°C, and sodium triacetoxyborohydride (1.5 eq) is added portion-wise, maintaining the temperature below 10°C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Direct Benzylation of N-methyl-4-aminopiperidine

This route offers a more direct approach, provided the starting material, N-methyl-4-aminopiperidine, is readily available. The reaction involves the nucleophilic attack of the secondary amine on a benzyl halide.

Procedure:

  • To a solution of N-methyl-4-aminopiperidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Benzyl chloride or benzyl bromide (1.1 eq) is then added dropwise to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated to 50-60°C for 4-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the desired product from any unreacted starting material and potential over-alkylated byproducts.

Synthetic Pathway Visualization

To further clarify the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Synthesis Route 1: Reductive Amination A N-benzyl-4-piperidone C Iminium Ion Intermediate A->C Acetic Acid B Methylamine B->C D This compound C->D Sodium Triacetoxyborohydride

Caption: Workflow for the Reductive Amination of N-benzyl-4-piperidone.

Synthesis Route 2: Direct Benzylation A N-methyl-4-aminopiperidine C This compound A->C Base (e.g., Triethylamine) B Benzyl Halide B->C

Caption: Workflow for the Direct Benzylation of N-methyl-4-aminopiperidine.

References

Efficacy of N-Benzylpiperidine Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-benzylpiperidine derivatives have demonstrated significant potential in two primary therapeutic areas: neuroprotection and oncology. In cellular models of Alzheimer's disease, these compounds exhibit potent inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), histone deacetylases (HDACs), and β-secretase 1 (BACE-1). In various cancer cell lines, derivatives have shown remarkable cytotoxicity through mechanisms including tubulin polymerization inhibition and interference with the DNA damage response via inhibition of ubiquitin-specific protease 1 (USP1). This guide summarizes the quantitative efficacy of these compounds, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways involved.

Comparative Efficacy in Neuroprotective Cellular Models

N-benzylpiperidine derivatives have been extensively investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Their multi-target-directed ligand approach has yielded compounds with promising neuroprotective effects in vitro.

Table 1: Efficacy of N-Benzylpiperidine Derivatives in Neuroprotective Assays

Compound ClassDerivative ExampleTarget(s)Cellular ModelAssayIC50 / EfficacyAlternative Compound(s)Alternative IC50 / Efficacy
N-Benzylpiperidined5HDAC/AChEPC-12 cellsEnzyme InhibitionHDAC: 0.17 µM, AChE: 6.89 µM[1]DonepezilAChE: comparable[2]
N-Benzylpiperidined10HDAC/AChEPC-12 cellsEnzyme InhibitionHDAC: 0.45 µM, AChE: 3.22 µM[1]RivastigmineBuChE: comparable[2]
N-Benzylpiperidine4aAChE/BuChE-Enzyme InhibitionAChE: 2.08 µM, BuChE: 7.41 µM[3]Donepezil-
Edaravone-N-benzyl pyridinium hybridCompound 3BACE-1-Enzyme Inhibition44.10 µM[4]Resveratrol253.20 µM[4]
Benzylpiperazine-Edaravone hybrid8l-PC-12 cellsH2O2-induced neurotoxicity50.28% protection at 10 µM[5]Edaravone41.03% protection at 10 µM[5]

Comparative Efficacy in Anticancer Cellular Models

The versatility of the N-benzylpiperidine scaffold is also evident in oncology research, where derivatives have been shown to potently inhibit cancer cell proliferation through various mechanisms of action.

Table 2: Efficacy of N-Benzylpiperidine Derivatives in Anticancer Assays

Compound ClassMolecular TargetCellular Model(s)IC50 Range (nM)Alternative Compound(s)Alternative IC50 Range (nM)
N-Benzyl-2-phenylpyrimidin-4-amineUSP1/UAF1Non-small cell lung cancerNanomolar potency[6]ML323 (non-piperidine)~76 nM
N-Benzyl arylamideTubulin PolymerizationMGC-803, HCT-116, HeLa, etc.8 - 48[7]Paclitaxel (Taxol)2.5 - 7.5[8]
N-benzyl spiro-piperidine hydroxamic acidHDAC6Various tumor cell linesSubmicromolar[9]Tubastatin A-
(Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-olENOX1HUVECs-Sunitinib, Sorafenib-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of N-benzylpiperidine derivatives stem from their interaction with key cellular signaling pathways. The following diagrams illustrate the mechanisms of action for some of the primary molecular targets.

HDAC_Inhibition_Pathway HDAC Inhibition Leading to Apoptosis HDAC_inhibitor N-Benzylpiperidine (HDAC Inhibitor) HDAC HDAC HDAC_inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression p21 p21 Gene_Expression->p21 Apoptosis_Regulation Apoptosis Regulation Gene_Expression->Apoptosis_Regulation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cyclin_CDK->Cell_Cycle_Arrest Bcl2 Bcl-2 (anti-apoptotic) Downregulation Apoptosis_Regulation->Bcl2 Bax Bax (pro-apoptotic) Upregulation Apoptosis_Regulation->Bax Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibits Bax->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway Tubulin Inhibition Leading to Mitotic Catastrophe and Apoptosis Tubulin_Inhibitor N-Benzylpiperidine Derivative (e.g., N-Benzyl arylamide) Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin_Inhibitor->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M) SAC->Mitotic_Arrest Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Pathway of tubulin polymerization inhibition leading to mitotic arrest and apoptosis.

Experimental Workflows and Protocols

The evaluation of N-benzylpiperidine derivatives relies on a series of standardized in vitro assays. The general workflow for assessing the efficacy of a novel compound is depicted below.

Experimental_Workflow General Experimental Workflow for Efficacy Evaluation Compound Test Compound (N-Benzylpiperidine Derivative) Treatment Compound Treatment (Dose-Response) Compound->Treatment Cell_Culture Cell Culture (e.g., PC-12, HepG2) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Mechanism_Assays Mechanism of Action Assays Treatment->Mechanism_Assays IC50 Determine IC50 Viability_Assay->IC50 Data_Analysis Data Analysis and Comparison IC50->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Assays->Apoptosis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, AChE) Mechanism_Assays->Enzyme_Inhibition Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Enzyme_Inhibition->Data_Analysis

Caption: General experimental workflow for the evaluation of piperidine derivatives.[10]

Detailed Experimental Protocols

1. Cell Viability and Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cancer or neuronal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the N-benzylpiperidine derivative or alternative compound. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[10]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds for the desired time.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in different channels.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with compounds, then harvest and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

    • Staining: Treat the cells with RNase A to degrade RNA and then stain with a PI solution.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. In Vitro Tubulin Polymerization Inhibition Assay

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter dye.

  • Protocol:

    • Reaction Setup: In a 96-well plate on ice, add purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

    • Initiation: Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measurement: Monitor the increase in absorbance at 340 nm over time.

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 for tubulin polymerization inhibition.

Conclusion

N-benzylpiperidine derivatives represent a highly versatile and promising class of compounds with demonstrated efficacy in both neuroprotective and anticancer cellular models. Their ability to interact with a diverse range of molecular targets, including enzymes crucial for neurotransmission and cell cycle regulation, underscores their therapeutic potential. While direct comparative data against other compound classes is not always available, the existing body of research suggests that N-benzylpiperidine derivatives often exhibit comparable or superior potency to established agents. Further investigation, particularly direct head-to-head comparative studies, is warranted to fully elucidate the therapeutic standing of this important chemical scaffold. The lack of specific data on N-benzyl-N-methylpiperidin-4-amine highlights an opportunity for future research to explore the potential of this particular derivative.

References

Safety Operating Guide

Navigating the Safe Disposal of N-benzyl-N-methylpiperidin-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. N-benzyl-N-methylpiperidin-4-amine, a piperidine derivative, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, drawing upon established safety procedures for amine compounds and general laboratory chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution. Based on data for structurally similar compounds such as 4-Amino-1-benzylpiperidine, this chemical should be treated as hazardous.[1] It may cause severe skin burns, eye damage, and respiratory irritation, and is harmful if swallowed or in contact with skin.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[2][3][4]

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.[2][3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.[1][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[6][7] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][8][9] Release into the sewer system or the environment can cause significant harm to aquatic life and ecosystems.[2][10]

Step 1: Waste Segregation

Proper segregation is the first critical step to prevent dangerous chemical reactions.[2][11]

  • Designate a Specific Container: Use a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated gloves).[9]

  • Avoid Mixing: Do not mix this amine waste with other chemical waste streams, especially incompatible substances like acids, strong oxidizing agents, and halogenated solvents.[2][5][12] Mixing amines with acids can cause a violent reaction.

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA to ensure safety and proper handling.[13]

  • Use a Compatible Container: The waste container must be made of a material compatible with amines and be in good condition with a secure, tightly fitting screw cap.[2][5][12] Plastic containers are often preferred.[14]

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Corrosive," "Toxic").[6][9][13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[13][14] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant bin or tray to contain any potential leaks.[6][9]

  • Safe Storage Conditions: Keep the container in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible chemicals.[2][11]

Step 4: Final Disposal

The final disposal must be handled by trained professionals in compliance with all regulations.

  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or an equivalent department.[3][8][9]

  • Licensed Waste Hauler: The EHS office will typically coordinate with a licensed hazardous waste disposal contractor for proper treatment and disposal.[2][13]

  • Documentation: Maintain records of waste disposal as required by your institution and local regulations.[2]

Spill Management

In the event of a spill, trained personnel wearing appropriate PPE should manage the cleanup.

  • Small Spills: Absorb the spill with an inert material like vermiculite or sand.

  • Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[7]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and guidelines relevant to the accumulation of hazardous chemical waste in a laboratory setting, as stipulated by regulatory standards.

ParameterGuideline/LimitRegulatory Context
Maximum SAA Volume 55 gallons of hazardous wasteGoverned by the EPA, this is the maximum amount of waste that can be accumulated in a Satellite Accumulation Area.[14]
Maximum Acutely Toxic Waste Volume 1 quart (liquid) or 1 kilogram (solid) of P-listed wasteP-listed wastes are acutely hazardous, and stricter accumulation limits apply.[14]
Container Weight Limit Recommended maximum of 15 kg (approx. 33 lbs)This is a general ergonomic and safety recommendation to ensure safe handling of waste containers by personnel.[11]
Empty Container Rinsing Triple rinse with a suitable solventEmpty containers that held acutely hazardous chemicals must be triple-rinsed before they can be disposed of as non-hazardous trash. The rinsate must be collected as hazardous waste.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_characterize Waste Characterization & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Pure Compound or Mixture? ppe->characterize segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) characterize->segregate containerize Place in a Compatible, Leak-Proof Container segregate->containerize label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards containerize->label_waste store Store in Designated SAA with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS Office for Waste Pickup Request store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End: Proper Disposal by Licensed Facility pickup->end

Disposal workflow for this compound.

References

Personal protective equipment for handling N-benzyl-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-benzyl-N-methylpiperidin-4-amine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier before handling any chemical and adhere to their institution's safety protocols.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational procedures and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related piperidine compounds, this compound is presumed to be hazardous. Potential hazards include skin and eye irritation, respiratory tract irritation, and possible harm if swallowed.[1][2] All personnel handling this compound must use appropriate personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Standards/Considerations
Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron/suit.[3][4][5]Gloves should be inspected prior to use and removed using the proper technique to avoid skin contact.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dusts/aerosols are generated.[3][4][5]Use in a well-ventilated area, preferably within a chemical fume hood.
Foot Protection Closed-toe shoes. Safety shoes may be required based on institutional risk assessment.[7]---
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including gloves, when handling the package.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • Keep the container tightly sealed when not in use.[3][5] Some related compounds recommend refrigerated storage.[2]

2. Preparation and Weighing:

  • All handling of open containers, including weighing and solution preparation, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][5]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4][8]

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. Experimental Use:

  • Wear the full complement of recommended PPE at all times.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[5][7][9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[2][4][5]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][6]

  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[2][4][5] Avoid generating dust. Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused/Expired Chemical Dispose of as hazardous waste through an approved waste disposal facility. Do not dispose of it down the drain or in regular trash.[10]
Contaminated Labware (e.g., gloves, weighing boats, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
Contaminated Clothing Remove immediately and launder separately before reuse. If heavily contaminated, dispose of as hazardous waste.[9]

All waste must be handled in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Check for damage Store Store in Cool, Dry, Ventilated Area Inspect->Store If OK DonPPE Don Appropriate PPE Store->DonPPE Begin Work Prepare Prepare Workspace in Fume Hood DonPPE->Prepare Weigh Weigh Compound Prepare->Weigh Experiment Conduct Experiment Weigh->Experiment Clean Clean Equipment & Workspace Experiment->Clean Complete Work Segregate Segregate Waste Clean->Segregate Dispose Dispose of Waste via EHS Segregate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.